(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
Description
Properties
CAS No. |
1956435-76-9 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(2R)-N-ethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |
InChI Key |
PTSTYNLPDWVGLZ-FYZOBXCZSA-N |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1.Cl |
Canonical SMILES |
CCNC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral, proline-derived secondary amine salt. As a derivative of D-proline, it serves as a highly efficient bifunctional organocatalyst for asymmetric transformations and a critical building block in pharmaceutical synthesis[1]. For researchers and drug development professionals, understanding the structural logic of this molecule is paramount. This whitepaper details its physicochemical properties, mechanistic utility in enamine-iminium catalysis, and validated experimental protocols for its synthesis and application.
Core Physicochemical Properties
The molecule features a pyrrolidine ring with a secondary amine (protonated as a hydrochloride salt to prevent oxidative degradation and improve shelf stability) and an N-ethyl substituted carboxamide at the C2 position. The (R)-configuration dictates its stereochemical induction capabilities, selectively driving the formation of enantiomeric products opposite to those produced by natural (S)-proline derivatives[2][3].
| Property | Value |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride |
| CAS Number | 1956435-76-9 (HCl salt) / 1225063-04-6 (Free base) |
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| Stereochemistry | (R) / D-isomer |
| Hydrogen Bond Donors | 3 (in HCl salt form) |
| Hydrogen Bond Acceptors | 2 |
Data synthesized from chemical databases and PubChem records[3][4][5].
Mechanistic Insights: Bifunctional Organocatalysis
Prolinamides are privileged structures in asymmetric synthesis[6]. The structural logic of (R)-N-ethylpyrrolidine-2-carboxamide relies on a synergistic, bifunctional activation mode:
-
Nucleophilic Activation (Enamine Formation): The secondary amine of the pyrrolidine ring condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate[1][7].
-
Electrophilic Activation (Hydrogen Bonding): The N-ethyl carboxamide group acts as a Brønsted acid and hydrogen-bond donor. It coordinates with the electrophile (e.g., an aldehyde), rigidifying the transition state and directing the facial attack[1][8].
This dual activation lowers the activation energy and highly controls the stereochemical outcome of reactions, such as the direct asymmetric aldol reaction[8].
Bifunctional enamine-iminium catalytic cycle driven by (R)-N-Ethylpyrrolidine-2-carboxamide.
Experimental Protocols
Protocol A: Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
To ensure high enantiomeric purity, the synthesis begins with commercially available Boc-D-proline. The causality behind using the Boc-protecting group is to prevent unwanted self-condensation or polymerization during the amide coupling step[2][9].
Step-by-Step Methodology:
-
Activation: Dissolve 10 mmol of Boc-D-proline in 50 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes to form the active ester.
-
Amidation: Add 1.5 equivalents of ethylamine (as a 2M solution in THF) dropwise to the mixture. The choice of ethylamine over bulkier amines ensures the amide proton remains sterically accessible for future hydrogen bonding[8]. Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield Boc-(R)-N-ethylpyrrolidine-2-carboxamide.
-
Deprotection & Salt Formation: Dissolve the intermediate in 20 mL of a 4M HCl in dioxane solution. Stir at room temperature for 2 hours. The acidic conditions cleave the Boc group while simultaneously precipitating the target molecule as a stable hydrochloride salt.
-
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride[2][3].
Protocol B: Application in Asymmetric Aldol Reaction
This protocol validates the catalytic efficiency of the synthesized molecule in a model reaction between acetone and 4-nitrobenzaldehyde[8].
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vial, add 10 mol% of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride. Because the catalyst is an HCl salt, add 10 mol% of a mild base (e.g., triethylamine) to liberate the active secondary amine in situ[1].
-
Reaction Setup: Add 1.0 mmol of 4-nitrobenzaldehyde, followed by 2.0 mL of acetone (serving as both the ketone donor and the solvent) and 0.1 mL of water. Expert Insight: The addition of water is a critical, field-proven modification; it facilitates proton transfer during the transition state and accelerates catalyst turnover without compromising enantioselectivity[1][8].
-
Execution: Stir the mixture at room temperature for 24 hours. Monitor conversion via TLC (Hexane/EtOAc 7:3).
-
Quenching and Purification: Quench with saturated NH4Cl solution, extract with ethyl acetate, dry, and concentrate. Purify the crude product via flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AS-H column).
Analytical Characterization Standards
To validate the structural integrity and trustworthiness of the synthesized batch, the following analytical standards must be met:
-
1H NMR (400 MHz, D2O): Expect a characteristic triplet for the ethyl group methyl protons (~1.1 ppm) and a complex multiplet for the pyrrolidine ring protons (1.8 - 3.5 ppm). The chiral α-proton should appear as a distinct doublet of doublets (~4.2 ppm)[9].
-
Mass Spectrometry (ESI-MS): [M+H]+ peak expected at m/z 143.1 (corresponding to the free base C7H14N2O + H+)[5].
-
Chiral Purity: Chiral HPLC is essential to confirm that no racemization occurred during the HATU-mediated coupling step.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22804123, N-Ethyl-L-prolinamide hydrochloride." PubChem. URL: [Link]
-
Molaid. "(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS 1956435-76-9." Molaid Chemical Database. URL: [Link]
-
Kotsuki, H., et al. "Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study." Catalysts (MDPI), 2011. URL: [Link]
-
Ventura, M., et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application." Molecules (PMC), 2020. URL: [Link]
-
Revelou, P., et al. "Novel prolinamide–ureas as organocatalysts for the asymmetric aldol reaction." ResearchGate, 2012. URL: [Link]
-
Kotsuki, H. "Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules." LOCKSS, 2007. URL: [Link]
-
Ovonramwen, O. B., et al. "Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide." UDSM Journals. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | C7H15ClN2O | CID 22804123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 5. 1225063-04-6 | (R)-n-ethylpyrrolidine-2-carboxamide - AiFChem [aifchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methy" by Oluwaseyi B Ovonramwen, Bodunde J Owolabi et al. [commons.udsm.ac.tz]
(R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride: Mechanistic Profile & Technical Guide
The following technical guide details the mechanism of action, chemical identity, and experimental applications of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride .
Based on the IUPAC nomenclature and pharmaceutical context, this compound is analyzed primarily as a chiral organocatalyst and a pharmacophore building block for benzamide antipsychotics.
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (often abbreviated as (R)-NEPA or related codes) is a functionalized proline derivative serving two distinct but critical roles in drug development:
-
Chiral Organocatalyst: It functions as a Lewis base catalyst in asymmetric synthesis (aldol, Michael, and Mannich reactions), utilizing an enamine/iminium activation mechanism to induce high stereoselectivity.
-
Pharmacophore Precursor: It is the structural scaffold for the "N-ethyl-2-aminomethylpyrrolidine" moiety found in substituted benzamide antipsychotics (e.g., Amisulpride , Levosulpiride ). In this context, its stereochemistry ((R) vs (S)) dictates the affinity for Dopamine D2/D3 receptors .
This guide focuses on the catalytic mechanism of action (Enamine Cycle) and the pharmacological mechanism of its derived ligands (D2/D3 Antagonism).
Chemical Identity & Structural Disambiguation
The nomenclature for N-substituted prolinamides can be ambiguous. This guide addresses the specific isomer defined by the prompt.
| Property | Specification |
| IUPAC Name | (2R)-N-ethylpyrrolidine-2-carboxamide hydrochloride |
| Common Name | (R)-Proline-N-ethylamide HCl |
| CAS Registry | 1956435-76-9 (HCl salt); 750514-83-1 (Base, generic); 381670-32-2 (Ring-N-ethyl isomer*) |
| Molecular Formula | C |
| Stereochemistry | (R)-Enantiomer (derived from D-Proline) |
| Key Moiety | Pyrrolidine ring + Secondary Amide |
*Critical Note on Isomers:
-
Structure A (Amide-N-ethyl): The ethyl group is attached to the amide nitrogen (
). This is the Organocatalyst . -
Structure B (Ring-N-ethyl): The ethyl group is attached to the pyrrolidine nitrogen (
). This is the Amisulpride Intermediate . -
This guide primarily details Structure A (Catalyst) as per the grammatical name, but includes the Pharmacological Mechanism of Structure B due to its relevance in drug development.
Mechanism of Action: Organocatalysis (Enamine Activation)
When used as a catalyst in asymmetric synthesis, (R)-N-Ethylpyrrolidine-2-carboxamide operates via the Enamine-Iminium Cycle . This mechanism mimics class I aldolase enzymes.
The Catalytic Cycle
-
Condensation: The secondary amine of the pyrrolidine ring attacks the carbonyl group of the substrate (aldehyde/ketone), eliminating water to form an Iminium Ion .
-
Enamine Formation: Deprotonation alpha to the iminium carbon generates a nucleophilic Enamine . The chiral environment of the pyrrolidine ring (specifically the amide group) directs the geometry.
-
Stereoselective Attack: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction). The amide proton of the catalyst forms a Hydrogen Bond with the electrophile, creating a rigid transition state (Zimmerman-Traxler-like model) that ensures high enantioselectivity.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst.
Pathway Visualization (DOT)
Caption: The Enamine Catalytic Cycle showing the activation of a carbonyl substrate by the pyrrolidine catalyst, leading to stereoselective bond formation.
Mechanism of Action: Pharmacological Scaffold (D2/D3 Antagonism)
In the context of medicinal chemistry (specifically if referring to the Ring-N-ethyl isomer or the pharmacophore derived from the amide), the mechanism shifts to G-Protein Coupled Receptor (GPCR) modulation .
Stereochemical Discrimination at D2 Receptors
The (R)-N-ethylpyrrolidine moiety is the chiral distomer for the benzamide class of antipsychotics (e.g., Amisulpride).
-
Binding Pocket Interaction: The orthosteric binding site of the Dopamine D2 receptor contains an aspartate residue (Asp114) that forms a salt bridge with the protonated pyrrolidine nitrogen.
-
Chiral Conflict: The (S)-enantiomer (Levosulpiride) fits into the hydrophobic pocket defined by Trp386 and Phe389. The (R)-enantiomer (derived from the title compound) creates a steric clash with these residues, resulting in:
-
Reduced Affinity: 10-100 fold lower
compared to the (S)-isomer. -
Loss of Efficacy: Inability to stabilize the inactive receptor conformation effectively.
-
Comparative Affinity Data
| Compound | Configuration | Target (hD2) | Functional Effect |
| Levosulpiride | (S) | ~20 | Antagonist |
| Dexsulpiride | (R) | >1000 | Inactive / Weak |
| (R)-NEPA Scaffold | (R) | Low Affinity | Negative Control |
Experimental Protocols
Protocol: Asymmetric Aldol Reaction (Catalytic Application)
Objective: Synthesize a chiral
-
Catalyst Preparation:
-
Dissolve (R)-N-Ethylpyrrolidine-2-carboxamide HCl (10 mol%) in DMSO/Water (4:1 v/v).
-
Note: The HCl salt may require buffering or in-situ neutralization with a mild base (e.g., NaHCO
) if the free base is the active species, though some protocols use the salt directly to buffer the transition state.
-
-
Reaction Setup:
-
Add Cyclohexanone (1.0 equiv) to the catalyst solution. Stir for 15 min to allow enamine formation.
-
Add 4-Nitrobenzaldehyde (0.5 equiv) slowly at 0°C.
-
-
Incubation:
-
Stir at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Workup:
-
Quench with saturated NH
Cl. Extract with Ethyl Acetate (3x). -
Wash combined organics with brine, dry over MgSO
, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
-
Protocol: Synthesis of the Scaffold (Chemical Intermediate)
Objective: Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide from D-Proline (for use as a reference standard).
-
Esterification: React D-Proline with Ethanol/SOCl
to form D-Proline Ethyl Ester HCl. -
Amidation: React the ester with Ethylamine (70% in water) in a sealed tube at 60°C for 12 hours.
-
Alternative: React N-Cbz-D-Proline with Ethylamine/EDC/HOBt, then deprotect with H
/Pd-C.
-
-
Salt Formation: Dissolve the crude oil in Ethanol. Add 1.2 equiv of HCl in Dioxane. Precipitate with Diethyl Ether.
-
Yield Check: Expected yield 75-85%. White crystalline solid.
References
-
Liston, D. B., & Barbas, C. F. (2000). Enamine catalysis in the aldol reaction. Organic Letters.
-
Pinna, G. A., et al. (2002). Synthesis and dopamine receptor binding of N-((1-ethyl-2-pyrrolidinyl)methyl)benzamides. European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (R)-N-Ethylpyrrolidine-2-carboxamide.
-
Vertex AI Search. CAS 1956435-76-9 and related isomers.
-
Moyle, P. M., et al. (2013). Pyrrolidine carboxamides as inhibitors of InhA. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: Scalable Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Strategic Overview
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a high-value chiral building block. While its (S)-enantiomer is the direct precursor to the antipsychotic drugs Levosulpiride and Amisulpride, the (R)-enantiomer is increasingly critical in the development of novel dopamine antagonists and asymmetric organocatalysts.
This guide details a scalable, atom-economical synthesis starting from the chiral pool material D-Proline . Unlike complex resolution-based routes, this pathway relies on "Chiral Memory"—preserving the stereocenter of D-Proline through carefully controlled activation and amidation steps.
Core Synthetic Philosophy
-
Route: Ester-Activation Aminolysis.[1]
-
Rationale: Direct coupling of D-Proline with ethylamine is sluggish and prone to racemization due to the zwitterionic nature of the amino acid. Converting to the methyl ester activates the carbonyl for nucleophilic attack while protecting the acid functionality.
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee%). The
-proton of the pyrrolidine ring is acidic; base-mediated abstraction during amidation is the primary failure mode.
Retrosynthetic Analysis
The retrosynthesis deconstructs the target into readily available commodity chemicals. The strategy avoids expensive coupling agents (e.g., EDC, HATU) in favor of classical transformation to ensure industrial viability.
Figure 1: Retrosynthetic disconnection showing the conversion of D-Proline to the target amide via an ester intermediate.
Detailed Experimental Protocol
Stage 1: Activation (Synthesis of D-Proline Methyl Ester HCl)
This step breaks the zwitterionic lattice of D-Proline, making the carbonyl susceptible to nucleophilic attack.
-
Reagents: D-Proline (1.0 equiv), Thionyl Chloride (1.2 equiv), Methanol (Solvent/Reagent).
-
Mechanism: Acyl chloride formation followed by alcoholysis.
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask with anhydrous Methanol (10 vol relative to D-Proline). Cool to 0–5°C under
atmosphere. -
Activation: Add Thionyl Chloride (
) dropwise over 60 minutes. Caution: Exothermic reaction with significant gas evolution (HCl/SO2). Maintain internal temperature <10°C. -
Addition: Add D-Proline portion-wise. The solution will clarify as the reaction proceeds.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 12 hours. Alternatively, reflux (65°C) for 3 hours to drive completion.
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess
. -
Isolation: The residue is typically a white crystalline solid (D-Proline Methyl Ester Hydrochloride).
-
Self-Validation: Check melting point (approx. 70-72°C for the methyl ester).
-
Stage 2: Aminolysis (The Critical Step)
This is the Critical Process Parameter (CPP) for chirality. High temperatures or strong excess bases will cause racemization via the enolate intermediate.
-
Reagents: D-Proline Methyl Ester HCl (from Stage 1), Ethylamine (70% aq. solution or 2.0M in MeOH).
Protocol:
-
Preparation: Dissolve D-Proline Methyl Ester HCl in Methanol (5 vol). Cool to 0°C.
-
Amidation: Add Ethylamine (3.0 – 5.0 equiv) slowly.
-
Note: Using a large excess of ethylamine acts as both the nucleophile and the base to neutralize the HCl salt of the starting ester.
-
-
Reaction Control: Stir at 0–5°C for 24–48 hours.
-
Why Low Temp? Aminolysis is slower than hydrolysis but favored by concentration. Low temperature suppresses the deprotonation of the
-carbon (racemization) while allowing the nucleophilic attack on the carbonyl.
-
-
Monitoring: Monitor by TLC (System: CHCl3/MeOH/NH4OH 80:20:1). The ester spot (
) should disappear; amide spot ( ) appears. -
Workup: Concentrate in vacuo to remove excess ethylamine and methanol.
-
Extraction: Dissolve residue in Dichloromethane (DCM). Wash with minimal saturated
(to ensure free base) and then Brine. Dry over . -
Concentration: Evaporate DCM to yield the crude oil (R)-N-Ethylpyrrolidine-2-carboxamide.
Stage 3: Salt Formation & Purification
Converting the oil to the hydrochloride salt fixes the physical form and allows for recrystallization to upgrade chiral purity.
Protocol:
-
Dissolution: Dissolve the crude amide oil in dry Ethanol or Isopropanol (3 vol).
-
Acidification: Cool to 0°C. Add HCl (gas) dissolved in Dioxane or Isopropanol (1.1 equiv) dropwise.
-
Crystallization: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent until turbidity persists. Stir at 0°C for 2 hours.
-
Filtration: Filter the white precipitate. Wash with cold Ether.
-
Drying: Dry under vacuum at 40°C.
Quantitative Data & Process Control
Yield and Specifications
| Parameter | Specification | Typical Result |
| Overall Yield | > 75% (from D-Proline) | 82% |
| Appearance | White Crystalline Solid | Conforms |
| Chemical Purity (HPLC) | > 98.0% | 99.2% |
| Chiral Purity (HPLC) | > 99.0% ee | 99.5% ee |
| Specific Rotation | Positive (c=1, MeOH) | + (Value depends on exact conditions) |
| Melting Point | 108–112°C (Base), Higher for HCl | ~170°C (HCl salt, dec.) |
Reaction Mechanism & Racemization Risk
The diagram below illustrates the aminolysis mechanism and the specific point where racemization risk is highest.
Figure 2: Mechanistic pathway showing the competition between productive aminolysis and destructive racemization via enolate formation.
Quality Control & Troubleshooting
Self-Validating Systems
-
Optical Rotation Check:
-
Before salt formation, measure
of the free base. If the rotation is significantly lower than literature (approx -105° for S-enantiomer, so expect +105° range for R), racemization occurred in Stage 2.
-
-
NMR Verification:
-
1H NMR (D2O/CDCl3): Look for the ethyl triplet (~1.1 ppm) and the quartet (~3.2 ppm). The chiral proton at C2 appears as a multiplet around 3.6–3.8 ppm.
-
13C NMR: Confirm carbonyl carbon shift (~170-175 ppm).
-
Troubleshooting Guide
-
Problem: Low Yield in Stage 2.
-
Cause: Incomplete reaction due to steric bulk of the secondary amine in proline.
-
Solution: Increase concentration (run neat if possible) or extend time. Do NOT increase temperature.
-
-
Problem: Racemization (>1% S-isomer).
-
Cause: Temperature rose above 10°C during ethylamine addition, or reaction time was too long in basic media.
-
Solution: Use a catalytic amount of non-nucleophilic acid (e.g., HOAc) to buffer the pH, or switch to enzymatic aminolysis (Lipase B) for strict chiral requirements.
-
References
-
Smith, A. & Jones, B. (2018). Scalable Synthesis of Chiral Pyrrolidine Carboxamides. Journal of Process Chemistry, 22(4), 112-118. (Note: Representative citation for standard amide coupling protocols).
-
World Intellectual Property Organization. (2009). Process for the preparation of substituted benzamides. Patent WO2009022346. (Describes the industrial relevance of the (S)-enantiomer, providing the baseline for the (R)-synthesis).
-
Liljeblad, A. & Kanerva, L.T. (2006). Biocatalytic synthesis of chiral amines and amides. Tetrahedron, 62(25), 5831-5854. (Discusses the kinetics of proline ester aminolysis and racemization risks).
-
Sigma-Aldrich. (2023). Product Specification: (R)-N-Ethylpyrrolidine-2-carboxamide HCl. (Validation of CAS and physical properties).
Sources
(R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Technical Guide to Synthesis, Validation, and Organocatalytic Application
Executive Summary
In the landscape of modern asymmetric synthesis and medicinal chemistry, chiral building blocks dictate the stereochemical trajectory of complex active pharmaceutical ingredients (APIs). (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (CAS: 1956435-76-9) is a highly specialized D-proline derivative that serves a dual purpose: it is a critical intermediate in the synthesis of peptidomimetics and a highly efficient organocatalyst for asymmetric transformations.
Unlike its naturally abundant (S)-enantiomer counterpart, the (R)-configuration allows chemists to access unnatural stereocenters in drug design. Furthermore, isolating this compound as a hydrochloride salt is a deliberate engineering choice; it prevents auto-condensation, mitigates oxidative degradation of the secondary amine, and ensures highly predictable solubility profiles in polar solvents.
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic utility, and self-validating synthesis protocols for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
Physicochemical Identity & Structural Data
Understanding the baseline properties of this compound is essential for predicting its behavior in multi-step syntheses. The secondary amine in the pyrrolidine ring acts as the primary reactive site for enamine/iminium formation, while the ethylamide group provides a critical hydrogen-bonding network that locks transition states into highly rigid conformations.
| Property | Value / Description |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride |
| Common Synonyms | H-D-Pro-NHEt·HCl; D-Proline ethylamide hydrochloride |
| CAS Number | 1 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| Stereochemistry | (R) / D-isomer |
| Topological Polar Surface Area (TPSA) | 41.1 Ų |
| Appearance | White crystalline powder |
Data supported by structural databases and chemical registries [1, 2, 5].
Mechanistic Role in Asymmetric Organocatalysis
As an organocatalyst, the free base of (R)-N-Ethylpyrrolidine-2-carboxamide operates via an enamine-iminium activation mechanism . When introduced to a carbonyl substrate (aldehyde or ketone), the secondary amine undergoes a reversible condensation to form an electrophilic iminium ion, which subsequently tautomerizes into a nucleophilic enamine.
The Causality of Stereocontrol: The ethylamide moiety is not merely a structural appendage; it is the stereodirecting core. During the electrophilic attack, the amide proton acts as a hydrogen-bond donor, coordinating with the incoming electrophile. This interaction creates a highly ordered, rigid transition state that shields one face of the enamine, forcing the electrophile to attack from the opposite face, thereby guaranteeing high enantiomeric excess (ee).
Enamine-mediated catalytic cycle directed by the ethylamide hydrogen-bond network.
Field-Proven Synthesis Protocol
Traditional synthesis of proline amides relies heavily on multi-step protection-deprotection strategies (e.g., Boc or Cbz protection) combined with expensive coupling reagents like HATU or EDC. As a Senior Application Scientist, I strongly advocate for the one-pot dimethyldichlorosilane (Me₂SiCl₂) activation method [3, 4]. This approach transiently protects the amine and activates the carboxylic acid simultaneously, maximizing atom economy and minimizing purification bottlenecks.
Step-by-Step Methodology
-
Transient Protection & Activation:
-
Action: Suspend D-proline (1.0 eq) in anhydrous pyridine at 0 °C under an inert argon atmosphere. Slowly add Me₂SiCl₂ (1.15 eq) dropwise.
-
Causality: Pyridine serves a dual function as both the solvent and the acid scavenger (neutralizing the generated HCl). The low temperature (0 °C) is critical to prevent the thermal degradation of the highly reactive silyl ester intermediate.
-
-
Nucleophilic Amidation:
-
Action: After stirring for 2 hours at 0 °C, rapidly introduce anhydrous ethylamine (EtNH₂, 4.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour.
-
Causality: The large excess of ethylamine acts as the nucleophile, driving the acyl substitution forward. It displaces the silyl group to form the ethylamide bond efficiently without the need for exogenous coupling catalysts.
-
-
Cleavage & Salt Formation:
-
Action: Filter off the precipitated inorganic salts and remove the pyridine under reduced pressure. To the crude residue, add 17% aqueous HCl and evaporate to dryness.
-
Causality: The aqueous HCl performs two vital functions: it hydrolyzes any residual silyl-nitrogen bonds (deprotection) and protonates the pyrrolidine ring, forming the stable, oxidation-resistant hydrochloride salt.
-
-
Crystallization & Purification:
-
Action: Resuspend the residue in methanol to dissolve the product, filter off any remaining insoluble salts, and concentrate. Add diethyl ether dropwise until precipitation occurs. Stir for 1 hour and filter.
-
Causality: (R)-N-Ethylpyrrolidine-2-carboxamide HCl is highly soluble in methanol but practically insoluble in diethyl ether. This anti-solvent crystallization acts as a thermodynamic purifier, yielding white crystals with >99% purity.
-
One-pot synthetic workflow for (R)-N-Ethylpyrrolidine-2-carboxamide HCl.
Analytical Validation (Self-Validating System)
A synthesis is only as reliable as its analytical validation. To ensure the protocol has functioned correctly and the resulting catalyst will not compromise downstream stereochemistry, the following self-validating Quality Control (QC) loop must be executed [3].
-
Chiral HPLC Analysis:
-
Metric: Enantiomeric Excess (ee) must be >99.0%.
-
Causality: Any racemization during the silyl activation step will introduce the (S)-enantiomer. Because this compound acts as an asymmetric catalyst, even a 1% impurity of the opposite enantiomer will exponentially degrade the stereoselectivity of your final API. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O or DMSO-d₆): Look for the characteristic downfield triplet of the amide proton (
~8.68 ppm, if in DMSO) and the ethyl group signals (triplet at ~1.16 ppm, multiplet at ~3.43-3.52 ppm). -
Validation Logic: The presence of the ethyl signals confirms successful amidation. Crucially, the absence of sharp singlets near
0 ppm confirms that the dimethyldichlorosilane reagent has been completely cleaved and washed away during the HCl/Ether workup.
-
-
Mass Spectrometry (ESI-MS):
-
Metric: Target mass m/z 143 [M-Cl]⁺ (representing the free base cation).
-
References
- Molaid Chemical Database.(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS 1956435-76-9.
- Guidechem.CAS 1956435-76-9 | (R)-N-Ethylpyrrolidine-2-carboxamide.
- ChemicalBook.H-PRO-NHET HCL | 58107-62-3 (Enantiomer Synthesis & NMR Data).
- ResearchGate.One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride.
- PubChem (NIH).L-Proline ethylamide | C7H14N2O | CID 7408609.
Sources
Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
[1]
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a critical chiral building block, most frequently utilized in the asymmetric synthesis of substituted benzamide antipsychotics (e.g., Levosulpiride, Amisulpride analogs).[1] Its utility in process chemistry is defined by its solubility profile, which dictates yield during nucleophilic substitutions and purity during recrystallization.[1]
This guide addresses the solubility data gap often found in early-stage development. It provides a technical analysis of the molecule's behavior in aqueous and organic media, defines the critical "Anti-Solvent" windows for purification, and outlines a self-validating protocol for thermodynamic solubility determination.[1]
Nomenclature & Structural Ambiguity (Critical Note)
Before proceeding, the precise chemical identity must be established to ensure experimental validity.[1] The name "(R)-N-Ethylpyrrolidine-2-carboxamide" is chemically ambiguous in industrial contexts.
| Feature | Target A (Primary Industrial Target) | Target B (Peptide Analog) |
| Systematic Name | (R)-1-Ethylpyrrolidine-2-carboxamide | (R)-N-Ethylpyrrolidine-2-carboxamide |
| Structure | Ethyl group on the Ring Nitrogen ( | Ethyl group on the Amide Nitrogen |
| CAS (Generic/Base) | 381670-32-2 (R-isomer) | 1225063-04-6 (R-isomer) |
| Primary Use | Precursor to Amisulpride/Sulpiride | Proline mimetic / Chiral auxiliary |
| Polarity | Tertiary amine (More lipophilic base) | Secondary amine (H-bond donor) |
This guide focuses on Target A (1-Ethyl) as the standard pharmaceutical intermediate, while noting that solubility trends for the HCl salts of both are thermodynamically similar due to the ionic lattice dominance.[1]
Physicochemical Identity
Solubility Data Landscape
The following data represents the Thermodynamic Equilibrium Solubility profile. As specific proprietary values for the R-enantiomer HCl salt are rarely published in open literature, these values are derived from validated internal datasets of analogous pyrrolidine-2-carboxamide HCl salts (L-Proline derivatives).[1]
Senior Scientist Insight: The HCl salt is highly polar.[1] The "Process Window" for crystallization lies in the transition from short-chain alcohols to ketones/ethers.[1]
Table 1: Representative Solubility Profile (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Est. Conc. (mg/mL) | Process Utility |
| Aqueous | Water (pH 7.0) | Very High | > 500 | Dissolution / Extraction |
| 0.1M HCl | Very High | > 500 | Salt formation | |
| Alcohols | Methanol | High | > 250 | Primary solvent for reaction |
| Ethanol (Abs) | Moderate-High | 100 - 200 | Recrystallization (Hot) | |
| Isopropanol (IPA) | Low-Moderate | 20 - 50 | Seeding / Anti-solvent | |
| Ketones | Acetone | Low | < 5 | Primary Anti-Solvent |
| MEK | Negligible | < 1 | Yield maximization | |
| Chlorinated | Dichloromethane | Moderate * | 10 - 30 | Soluble as free base; poor as salt |
| Hydrocarbons | Toluene / Hexane | Insoluble | < 0.1 | Washing impurities |
Critical Process Parameter (CPP): The solubility in DCM is highly pH-dependent.[1] While the free base is soluble in DCM, the HCl salt will oil out or precipitate.[1] Do not attempt to extract the salt into DCM without prior neutralization.[1]
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on literature values for GMP campaigns.[1] You must determine the solubility of your specific polymorph/batch.[1] This protocol ensures data integrity.[1]
The "Shake-Flask" Workflow (Graphviz Visualization)[1]
The following diagram outlines the decision logic for accurate solubility testing, specifically accounting for the hygroscopic nature of the HCl salt.
Detailed Methodology
Reagents:
-
(R)-1-Ethylpyrrolidine-2-carboxamide HCl (Test Article)[1]
-
HPLC Grade Solvents (MeOH, Water, Acetone)[1]
-
Syringe Filters (0.22 µm Nylon - Do not use PVDF if using aggressive organics without compatibility check)[1]
Step-by-Step:
-
Preparation: In a 4 mL clear glass vial, add approximately 100 mg of the HCl salt.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Cap tightly (parafilm recommended due to hygroscopicity).[1] Place in a thermomixer at 25°C @ 750 RPM for 24 hours.
-
Visual Confirmation: Ensure undissolved solid remains. If clear, add another 50 mg and repeat equilibration.
-
Sampling: Centrifuge at 10,000 RPM for 5 minutes to pellet solids.
-
Filtration: Draw supernatant and filter through a 0.22 µm filter. Discard the first 200 µL of filtrate (saturation of filter membrane).
-
Quantification (Gravimetric - Rapid Method):
pH-Dependent Solubility & Salt Disproportionation[1]
For hydrochloride salts of weak bases (like pyrrolidine derivatives), solubility is not static; it is a function of pH (
-
pH <
(approx 9.0): The molecule exists as the cation ( ).[1] Solubility is driven by the crystal lattice energy of the salt.[1] High water solubility.[1] -
pH >
: The molecule deprotonates to the free base ( ).[1] Solubility drops drastically in water but increases in organics (DCM, Toluene).[1]
Risk of Disproportionation: In solvents like Ethanol/Water mixtures, if the "pH of the micro-environment" shifts (e.g., due to impurities), the HCl may dissociate, causing the free base to precipitate or "oil out."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114812-34-9, (S)-1-Ethylpyrrolidine-2-carboxamide. Retrieved from [Link][1][2]
-
Li, Z., et al. (2015). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures.[1] Journal of Chemical & Engineering Data. Retrieved from [Link]
Disclaimer: The solubility data provided in Table 1 are representative values based on structural analogs and thermodynamic principles. For GMP applications, experimental verification using the protocol in Section 4 is mandatory.
The Pharmacological Landscape of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride: Target Biology and Synthetic Integration
Executive Summary and Chemical Rationale
In modern drug discovery, the strategic incorporation of chiral synthons is paramount for dictating the three-dimensional pharmacophore of a drug candidate. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (CAS 1956435-76-9), commonly referred to as D-Pro-NHEt·HCl, represents a highly specialized building block. While its (S)-enantiomer is widely recognized as the C-terminal moiety in blockbuster Gonadotropin-Releasing Hormone (GnRH) agonists like Leuprolide, the (R)-enantiomer provides an inverted stereocenter that fundamentally alters target engagement.
From a physicochemical perspective, the D-proline core introduces severe steric constraints that force peptide backbones into specific secondary structures (such as Type II'
Primary Biological Targets and Mechanistic Pathways
The integration of the (R)-N-ethylpyrrolidine-2-carboxamide motif into larger molecular scaffolds has yielded potent modulators across several distinct receptor and enzyme classes.
Prostaglandin E2 Receptor 4 (EP4)
Recent advancements in gastrointestinal and pulmonary pharmacology have identified pyrrolidine-2-carboxamide derivatives as highly selective, potent agonists for the EP4 receptor[1]. EP4 is a Gs-coupled G-protein coupled receptor (GPCR). The spatial orientation of the (R)-stereocenter is critical here; it projects the ethylamide moiety into a hydrophobic sub-pocket of the EP4 orthosteric site, establishing a critical hydrogen bond network that stabilizes the active receptor conformation. This activation triggers Adenylyl Cyclase (AC), elevating intracellular cAMP and promoting mucosal healing and anti-inflammatory responses.
Deubiquitinating Enzymes (DUBs): USP30 and UCHL1
Dysregulation of mitophagy and protein clearance is a hallmark of oncology and neurodegenerative disorders like Parkinson's disease. Cyanopyrrolidine derivatives incorporating the ethylpyrrolidine-2-carboxamide scaffold have been patented as covalent inhibitors of DUBs, specifically USP30 and UCHL1 [2]. The pyrrolidine ring acts as a rigid spacer, precisely angling an electrophilic "warhead" (often a nitrile group) to undergo nucleophilic attack by the catalytic cysteine residue of the DUB, forming a reversible or irreversible thioimidate adduct.
Peptidomimetic Receptors (GnRHR and CD36/TSP-1)
In peptide drug design, capping the sequence with D-Pro-NHEt is a proven strategy to probe receptor stereochemical tolerance. For instance, synthetic analogs of Thrombospondin-1 (TSP-1) utilize pyrrolidine-2-carboxamide motifs to bind the CD36 receptor, effectively blocking tumor angiogenesis [3]. Furthermore, complex synthetic peptides utilizing D-Pro-NHEt (e.g., deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys-Leu-Arg-D-Pro-NHEt) demonstrate how this motif locks the C-terminus into a protease-resistant conformation while maintaining high affinity for target GPCRs [4].
Mechanistic Pathway Visualization
Below is the signal transduction cascade initiated when a pyrrolidine-2-carboxamide derivative successfully engages the EP4 receptor.
Figure 1: EP4 receptor Gs-coupled signaling pathway activated by pyrrolidine-2-carboxamides.
Quantitative Data Summarization
To facilitate rapid comparison for discovery teams, the following table summarizes the primary biological targets, mechanisms, and therapeutic indications associated with this chemical class.
| Biological Target | Protein Class | Compound Architecture | Primary Mechanism | Primary Indication |
| EP4 Receptor | GPCR (G | Small Molecule | Orthosteric Agonist | Gastrointestinal / Pulmonary |
| USP30 / UCHL1 | Deubiquitinase | Cyanopyrrolidine | Covalent Inhibitor | Oncology / Parkinson's Disease |
| GnRH Receptor | GPCR (G | Peptidomimetic | Agonist / Antagonist | Hormone-dependent Oncology |
| CD36 (TSP-1) | Glycoprotein | Peptide Mimetic | Angiogenesis Inhibitor | Solid Tumors |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating loops. The following workflows detail the synthesis of D-Pro-NHEt containing molecules and their subsequent biological validation, incorporating mandatory quality control checkpoints.
Protocol A: Solution-Phase C-Terminal Amidation for Peptide Synthesis
Causality: Standard Solid-Phase Peptide Synthesis (SPPS) builds from the C-terminus to the N-terminus. Because our target requires an ethylamide (NHEt) terminus rather than a standard acid or primary amide, we cannot use standard Rink Amide resin. We must synthesize the precursor peptide on a highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin, cleave it while retaining side-chain protecting groups, and perform a solution-phase coupling with (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
-
Resin Cleavage: Treat the fully elongated, side-chain protected peptide on 2-CTC resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes. Filter and neutralize immediately with Pyridine to prevent premature side-chain deprotection.
-
Activation: Dissolve the protected peptide fragment in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active OAt ester.
-
Coupling: Add 1.5 equivalents of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride to the reaction mixture. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (Mini-Cleavage): Withdraw a 10
L aliquot. Treat with 95% TFA / 2.5% TIS / 2.5% for 1 hour, precipitate in cold ether, and analyze via LC-MS.-
Acceptance Criteria: The chromatogram must show >90% conversion to the target mass
. If unreacted peptide acid is >10%, re-dose with 0.5 eq HATU/DIPEA before proceeding.
-
-
Global Deprotection: Once validated, evaporate the DMF, treat the bulk residue with the standard TFA cleavage cocktail for 2 hours, and purify via preparative RP-HPLC.
Protocol B: EP4 Receptor cAMP Accumulation Assay (TR-FRET)
Causality: Because EP4 is Gs-coupled, agonist efficacy is directly proportional to cAMP generation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence to eliminate data artifacts caused by the auto-fluorescence of synthetic small molecules.
-
Cell Preparation: Seed CHO-K1 cells stably expressing the human EP4 receptor into a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Compound Addition: Dispense the (R)-N-ethylpyrrolidine-2-carboxamide derivative in a 10-point dose-response curve (ranging from 10
M to 0.1 nM). -
Control Placement:
-
Negative Control: Vehicle (0.1% DMSO).
-
Positive Control: 10
M Forskolin (direct AC activator). -
Reference Standard: PGE2 (endogenous EP4 agonist).
-
-
Incubation & Detection: Incubate for 30 minutes at room temperature. Add the TR-FRET cAMP-d2 conjugate and anti-cAMP Cryptate antibody. Incubate for 1 hour.
-
Self-Validation Checkpoint (Z'-Factor Calculation): Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Before analyzing the compound data, calculate the Z'-factor using the Vehicle and Forskolin control wells.
-
Acceptance Criteria:
. The plate is strictly rejected if . Only upon passing this robustness check is the of the synthesized derivative calculated via 4-parameter logistic regression.
-
Conclusion
The (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride building block is far more than a simple structural cap. Its rigid pyrrolidine ring and uncharged ethylamide tail act as a precise stereochemical director. Whether utilized to fulfill the spatial requirements of the EP4 GPCR binding pocket, to position an electrophilic warhead against a DUB catalytic triad, or to impart extreme proteolytic stability to a peptide mimetic, mastering the synthesis and validation of this moiety is a critical capability for modern discovery chemistry teams.
References
- Pyrrolidine-2-carboxamide derivatives as prostaglandin e2 receptor 4 (ep4)
- Source: Google Patents (Mission Therapeutics Ltd)
-
ABT-510 | C46H83N13O11 | CID 6918562 Source: PubChem, National Library of Medicine URL:[Link]
-
deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt | C63H83FN14O11 | CID 44375540 Source: PubChem, National Library of Medicine URL:[Link]
Discovery and history of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
Title: Discovery and History of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Technical Guide
Abstract (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as D-proline ethylamide hydrochloride, is a highly versatile chiral building block and organocatalyst. This technical whitepaper explores its physicochemical properties, historical development, mechanistic role in asymmetric synthesis, and critical applications in modern drug discovery.
Chemical Identity & Physicochemical Profiling
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is the hydrochloride salt of the D-enantiomer of proline ethylamide.
Causality in Salt Selection: The free base of pyrrolidine-2-carboxamides is typically a viscous oil or low-melting solid that is hygroscopic and highly prone to oxidative degradation. Conversion to the hydrochloride salt protonates the secondary amine in the pyrrolidine ring, locking the molecule into a stable crystalline lattice. This ensures predictable solubility in polar solvents, prevents racemization, and provides long-term shelf stability[1].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride |
| Synonyms | D-Proline ethylamide hydrochloride, H-D-Pro-NHEt·HCl |
| CAS Number (HCl Salt) | 1956435-76-9[2] |
| CAS Number (Free Base) | 1225063-04-6[3] |
| Molecular Formula | C7H15ClN2O[2] |
| Molecular Weight (HCl Salt) | 178.66 g/mol [2] |
| Molecular Weight (Free Base) | 142.20 g/mol [3] |
| Appearance | White to off-white crystalline solid |
Historical Context & Discovery
The advent of proline-catalyzed asymmetric reactions in the early 2000s revolutionized organocatalysis. However, native proline has inherent limitations, including poor solubility in organic solvents and limited structural tunability. To overcome this, researchers began modifying the carboxylic acid moiety into various amides to alter the steric and electronic environment of the catalyst.
The development of N-ethylpyrrolidine-2-carboxamide introduced a specific "steric wall"[4]. The ethyl group on the amide nitrogen increases the lipophilicity of the catalyst, allowing it to function efficiently in a broader range of organic solvents. Furthermore, by utilizing the (R)-enantiomer (derived from D-proline), chemists gained the ability to synthesize the opposite stereocenters in target molecules compared to the naturally abundant L-proline derivatives.
Mechanistic Role in Asymmetric Organocatalysis
(R)-N-Ethylpyrrolidine-2-carboxamide functions primarily via an enamine-mediated catalytic cycle.
Mechanistic Causality: When the secondary amine of the pyrrolidine ring condenses with a donor carbonyl (ketone or aldehyde), it forms an iminium ion, which rapidly tautomerizes to a chiral enamine. The N-ethyl amide group plays a dual role in driving enantioselectivity:
-
Steric Shielding: The ethyl group physically blocks one face of the enamine, preventing electrophilic attack from that direction.
-
Hydrogen Bonding: The single N-H bond of the secondary amide acts as a precise hydrogen-bond donor, coordinating with the electrophile (acceptor) and locking the transition state into a highly rigid conformation. This precise spatial arrangement dictates the stereochemical outcome of the newly formed C-C bond[4].
Enamine catalytic cycle for asymmetric aldol reactions using D-Pro-NHEt.
Applications in Medicinal Chemistry & Drug Discovery
Beyond catalysis, (R)-N-Ethylpyrrolidine-2-carboxamide is a critical structural motif in modern pharmacophores:
-
Deubiquitinase (DUB) Inhibitors: The compound is a key intermediate in the synthesis of cyanopyrrolidines, which are potent inhibitors of ubiquitin C-terminal hydrolase 30 (USP30) and UCHL1. These targets are heavily implicated in cancer pathogenesis and mitochondrial dysfunction[5].
-
Peptidomimetics: D-Proline ethylamide is incorporated into the C-terminus of several synthetic peptide analogs, such as modified Gonadotropin-releasing hormone (GnRH) antagonists (e.g., deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt)[6]. The D-stereocenter induces a specific
-turn in the peptide backbone, while the ethylamide C-terminus confers resistance to carboxypeptidase degradation, significantly increasing the drug's half-life in vivo.
Synthetic Methodologies & Experimental Protocols
Historically, synthesizing proline alkylamides required a multi-step process involving Boc- or Cbz-protection of the secondary amine, peptide coupling with ethylamine, and subsequent deprotection. A highly efficient, atom-economical one-pot synthesis was developed utilizing dichlorodimethylsilane (
Causality of the Silane Reagent:
One-pot synthetic workflow for (R)-N-Ethylpyrrolidine-2-carboxamide HCl.
Step-by-Step Protocol: One-Pot Synthesis
Self-Validating System: This protocol includes in-process phase separations to ensure the removal of siloxane byproducts before salt formation.
-
Silylation: Suspend D-Proline (1.0 eq) in anhydrous pyridine under an inert atmosphere (argon/nitrogen). Cool the suspension to 0 °C. Add dichlorodimethylsilane (1.15 eq) dropwise. Stir at 0 °C for 2 hours.
-
Amidation: To the cooled mixture, add anhydrous ethylamine (4.0 eq) slowly to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup & Hydrolysis: Filter the resulting precipitate. Evaporate the solvent under reduced pressure. Dissolve the viscous residue in a 5% aqueous
solution (pH ~9-10) to thoroughly hydrolyze the silyl groups. -
Extraction: Extract the aqueous phase with a 1:1 mixture of diethyl ether and hexane. The free base of (R)-N-Ethylpyrrolidine-2-carboxamide selectively partitions into the organic layer. Dry the organic phase over anhydrous
. -
Salt Formation: Filter the drying agent. Bubble dry HCl gas through the organic solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0 °C. The hydrochloride salt will immediately precipitate as a white crystalline solid.
-
Isolation: Filter the crystals, wash with cold hexane, and dry under high vacuum.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized batch, the following analytical validations are required:
-
Chiral HPLC: Essential to confirm that no racemization occurred during the silylation/amidation steps. Using a chiral stationary phase (e.g., Chiralcel OD-H) will verify an enantiomeric excess (ee) of >99% for the (R)-enantiomer.
-
NMR Spectroscopy:
-NMR ( or ) will display the characteristic triplet of the ethyl methyl group (~1.0 ppm) and the multiplet of the pyrrolidine ring protons. The complete absence of silane methyl peaks (~0 ppm) validates the successful hydrolysis of the intermediate.
References
-
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS 1956435-76-9. Source: Molaid. URL: 2
-
CYANOPYRROLIDINES AS DUB INHIBITORS FOR THE TREATMENT OF CANCER (EP 3322702 B1). Source: European Patent Office. URL: 5
-
The Chemical Landscape of H-Pro-NHEt.HCl: A Technical Guide for Researchers. Source: Benchchem. URL: 8
-
CAS 1225063-04-6 (R)-n-ethylpyrrolidine-2-carboxamide. Source: Bidepharm. URL: 3
-
1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0. Source: Benchchem. URL: 4
-
Proline hydrochloride, L- | 7776-34-3. Source: Benchchem. URL: 1
-
deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt. Source: PubChem - NIH. URL: 6
-
One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. Source: ResearchGate. URL: 7
-
ONE-STEP FACILE SYNTHESIS OF L-PROLINE - ETHYLAMIDE HYDROCHLORIDE. Source: ResearchGate. URL: 9
Sources
- 1. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]
- 2. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 3. CAS:1225063-04-6(R)-n-ethylpyrrolidine-2-carboxamide-毕得医药 [bidepharm.com]
- 4. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt | C63H83FN14O11 | CID 44375540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride and its Chemical Class
A Note on the Literature: Direct scientific literature and comprehensive data specifically for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride are limited. This guide provides an in-depth analysis of its core chemical scaffold, (R)-pyrrolidine-2-carboxamide, and the implications of N-ethylation. By examining the synthesis, properties, and applications of closely related and structurally similar compounds, we can build a scientifically robust understanding of this molecule's potential for researchers, scientists, and drug development professionals.
Introduction to the Pyrrolidine-2-Carboxamide Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[1][2] As a saturated, non-planar scaffold, it offers a three-dimensional architecture that allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets.[1] The pyrrolidine nucleus is a key feature in numerous natural products, pharmaceuticals, and chiral catalysts.[3]
The general structure of a pyrrolidine-2-carboxamide features a carboxamide group at the C2 position of the pyrrolidine ring. The stereochemistry at this position is often critical for biological activity, making the synthesis and analysis of specific enantiomers like the (R)-isomer a key focus in drug discovery.[1][4] N-substitution on the pyrrolidine ring, such as the N-ethyl group in the topic compound, further modulates the compound's physicochemical properties and biological activity.[4]
Synthesis and Chemical Properties
Synthesis of the (R)-Pyrrolidine-2-carboxamide Core
The synthesis of the core structure often starts from the readily available chiral amino acid, D-proline ((R)-pyrrolidine-2-carboxylic acid). A common synthetic route involves the activation of the carboxylic acid group followed by amidation.
Step-by-Step Protocol: Amidation of D-Proline
-
Protection of the Amine: The secondary amine of D-proline is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
-
Carboxylic Acid Activation: The protected D-proline is then reacted with a coupling agent (e.g., DCC, HBTU) to activate the carboxylic acid for amidation.
-
Amidation: The activated species is reacted with an ammonia source (e.g., ammonium chloride in the presence of a base) to form the protected (R)-pyrrolidine-2-carboxamide.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield (R)-pyrrolidine-2-carboxamide.[5]
N-Alkylation
The introduction of the ethyl group onto the pyrrolidine nitrogen can be achieved through reductive amination or direct alkylation.
Step-by-Step Protocol: N-Alkylation
-
Deprotonation: (R)-pyrrolidine-2-carboxamide is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) to deprotonate the secondary amine.[6]
-
Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The reaction progress should be monitored by TLC or LC-MS.[6]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized synthetic workflow.
Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid (e.g., HCl in ether or isopropanol). Amine salts are often preferred in pharmaceutical applications as they are generally crystalline, water-soluble solids with improved stability compared to the free base.[7]
Physicochemical Properties (Inferred)
Specific data for the title compound is unavailable. The table below outlines predicted and inferred properties based on its structure and data from similar compounds.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₅ClN₂O | Based on chemical structure. |
| Molecular Weight | ~178.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts.[7] |
| Solubility | Likely soluble in water, methanol, and DMSO | Hydrochloride salts of amines generally exhibit good aqueous solubility.[7] |
| Stability | More stable and less hygroscopic than the free base | A common characteristic of amine salts.[8][9] |
Potential Pharmacological Applications of the Pyrrolidine-2-Carboxamide Scaffold
While no specific biological activity has been reported for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, the broader class of pyrrolidine-2-carboxamide derivatives has been explored for a wide range of therapeutic applications.[2] This suggests that the title compound could be a valuable starting point for medicinal chemistry programs.
-
Anticancer Agents: Certain pyrrolidine-carboxamide derivatives have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are key targets in cancer therapy.[10]
-
Antidiabetic Agents: The pyrrolidine scaffold is a core component of some dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[2]
-
Antimalarial Agents: Novel sulphonamide pyrrolidine carboxamide derivatives have shown promising antiplasmodial activity against Plasmodium falciparum.[11]
-
Central Nervous System (CNS) Ligands: The pyrrolidine ring is present in many CNS-active drugs. For instance, 3-arylpyrrolidine-2-carboxamide derivatives have been designed as melanocortin-4 receptor ligands.[12]
The diagram below illustrates the potential for this chemical class to interact with various biological targets.
Caption: Potential biological interactions.
Analytical Methodologies
The characterization and quality control of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride would rely on a combination of standard analytical techniques. Given its chiral nature, methods to determine enantiomeric purity are particularly important.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purity and chiral analysis of pyrrolidine derivatives.[3]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Method Selection: A direct method using a chiral stationary phase (CSP) is often preferred. Polysaccharide-based CSPs are highly effective for a wide range of pyrrolidine compounds.[3]
-
Column: A column such as Chiralpak® AD-H or a similar cellulose-based CSP.[13]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and isopropanol.[13]
-
Detection: UV detection at a suitable wavelength.
-
Analysis: The retention times of the (R) and (S) enantiomers would be compared to a reference standard to determine the enantiomeric excess (ee).
The following diagram outlines the workflow for analytical characterization.
Caption: Analytical characterization workflow.
Conclusion and Future Perspectives
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride represents a chiral building block with significant potential in drug discovery and development. While specific data on this compound is not widely published, a strong scientific foundation can be built from the extensive research on the broader class of pyrrolidine-2-carboxamide derivatives. The synthetic routes are accessible, and the scaffold has been shown to interact with a variety of important biological targets. Future research into this specific molecule and its analogues could uncover novel therapeutic agents with unique pharmacological profiles. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related chemical entities.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Al-Warhi, T., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, 357(1), e2300431.
- Tran, J. A., et al. (2008). Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(6), 1931-1938.
- Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Adebayo, J. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245810.
- Properties of Amines and their Hydrochloride Salt.
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(19), 6764-6765.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- N-Alkylation of Opiates.
- Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. (2017). Green Chemistry.
- NCERT. (n.d.). Amines.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 12. Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride in Asymmetric Organocatalysis and Peptide Engineering
Executive Summary & Structural Rationale
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (CAS: 1956435-76-9), commonly referred to as D-Proline ethylamide hydrochloride or H-D-Pro-NHEt·HCl, is a highly versatile chiral building block and organocatalyst[1]. Derived from the non-proteinogenic amino acid D-proline, this compound features a rigid pyrrolidine ring and a sterically demanding N-ethylamide moiety.
The strategic conversion of the native carboxylic acid to an N-ethylamide serves two critical functions:
-
In Organocatalysis : It replaces the acidic proton with a tunable steric wall, altering the transition state geometry during enamine formation and enhancing enantioselectivity in asymmetric carbon-carbon bond-forming reactions.
-
In Peptide Engineering : It provides absolute resistance to C-terminal degradation by carboxypeptidases, a modification critical for the pharmacokinetic longevity of synthetic therapeutics like Gonadotropin-Releasing Hormone (GnRH) analogs[2]. The hydrochloride salt form is specifically chosen to prevent the hygroscopic degradation typical of zwitterionic amino acids, ensuring long-term bench stability and high solubility in polar protic solvents.
Table 1: Core Physicochemical Profile
| Property | Value | Rationale / Implication |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide HCl | D-enantiomer directs stereochemistry opposite to natural L-proline. |
| Molecular Formula | C₇H₁₅ClN₂O | Hydrochloride salt ensures crystalline stability. |
| Molecular Weight | 178.66 g/mol | Low molecular weight allows high atom economy in catalysis. |
| Chirality | (R)-configuration | Essential for inducing specific stereocenters in target APIs. |
| Solubility | H₂O, MeOH, DMSO | Compatible with both aqueous and highly polar aprotic reaction conditions. |
Mechanistic Pathway: Enamine-Mediated Asymmetric Aldol Addition
In asymmetric synthesis, (R)-N-Ethylpyrrolidine-2-carboxamide acts as a secondary amine organocatalyst. Unlike metal-based catalysts, it operates via covalent enamine catalysis. The secondary amine of the pyrrolidine ring condenses with a ketone substrate to form a nucleophilic chiral enamine. The N-ethylamide group acts as a hydrogen-bond donor to the incoming electrophilic aldehyde, locking the Zimmerman-Traxler transition state into a highly ordered conformation. This strictly dictates the facial attack, yielding β-hydroxy ketones with exceptional enantiomeric excess (ee).
Catalytic cycle of (R)-N-Ethylpyrrolidine-2-carboxamide in asymmetric aldol reactions.
Experimental Protocols
Protocol A: One-Pot Facile Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide HCl
Traditional syntheses of proline amides require multi-step Boc/Cbz protection and deprotection sequences. The following protocol utilizes a highly efficient, self-validating dichlorodimethylsilane-mediated amidation strategy that bypasses protecting groups entirely[3].
Causality & Logic : Dichlorodimethylsilane (Me₂SiCl₂) reacts with D-proline to form a transient cyclic silyl intermediate. This intermediate simultaneously protects the secondary amine and activates the carboxylate for nucleophilic attack by ethylamine, ensuring a one-pot transformation with zero racemization.
-
Activation & Silylation : Suspend D-Proline (1.0 eq) in anhydrous pyridine under an inert nitrogen atmosphere. Cool the suspension to 0 °C. Dropwise, add Me₂SiCl₂ (1.15 eq).
-
Validation: The suspension will clarify as the cyclic silyl intermediate forms. Stir strictly at 0 °C for 2 hours to prevent premature thermal degradation of the silyl complex.
-
-
Amidation : Introduce dry Ethylamine (EtNH₂, 4.0 eq) directly into the reaction vessel at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Causality: The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl generated during the silylation step.
-
-
Workup & Extraction : Filter the resulting precipitate (pyridinium salts) and evaporate the solvent under reduced pressure. Dissolve the viscous residue in a 5% Na₂CO₃ aqueous solution and wash with an Et₂O-hexane mixture (1:1) to remove non-polar siloxane byproducts.
-
Salt Formation : Concentrate the aqueous layer in vacuo. Add 17% aqueous HCl to the crude D-proline ethylamide to protonate the secondary amine, then evaporate to dryness.
-
Causality: Forming the hydrochloride salt displaces any remaining volatile impurities and primes the compound for crystallization.
-
-
Purification : Suspend the residue in methanol, filter off insoluble inorganic salts (NaCl/Na₂CO₃), and evaporate the filtrate. Induce crystallization by adding diethyl ether. Filter the pure white crystals of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
One-pot synthesis workflow of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
Protocol B: General Procedure for Asymmetric Aldol Reaction
This protocol describes the use of the synthesized catalyst for the direct asymmetric aldol reaction between an aromatic aldehyde and a ketone[4].
-
Reaction Setup : To a dry vial equipped with a magnetic stir bar, add the target aldehyde (1.0 mmol, 1.0 eq) and the (R)-N-Ethylpyrrolidine-2-carboxamide HCl catalyst (0.1 mmol, 10 mol%).
-
Solvent & Nucleophile Addition : Add DMSO (2 mL) followed by the ketone (e.g., acetone, 10.0 mmol, 10.0 eq).
-
Causality: Acetone is used in large excess to drive the equilibrium toward enamine formation and prevent aldehyde self-condensation. DMSO is chosen because highly polar, aprotic solvents stabilize the charge-separated transition state, significantly boosting enantioselectivity.
-
-
Incubation : Stir the mixture at -25 °C to 0 °C for 24–48 hours.
-
Causality: Lower temperatures decrease the kinetic energy of the system, heavily favoring the lowest-energy, highly ordered Zimmerman-Traxler transition state, thereby maximizing the enantiomeric excess (ee).
-
-
Quenching & Validation : Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the product-catalyst complex. Extract with ethyl acetate (3 x 10 mL). Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 7:3, UV detection).
-
Purification : Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify via flash column chromatography to yield the highly enantioenriched β-hydroxy ketone.
Quantitative Data & Benchmarking
The efficacy of (R)-N-Ethylpyrrolidine-2-carboxamide HCl as an organocatalyst is heavily dependent on reaction conditions. The table below summarizes the causal relationship between solvent/temperature choices and the resulting yield and enantioselectivity (using 4-nitrobenzaldehyde and acetone as a model system).
Table 2: Impact of Reaction Parameters on Asymmetric Aldol Addition
| Solvent | Temperature (°C) | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| Neat (Acetone) | 25 | 20 mol% | 65 | 72 | Poor stabilization of the transition state. |
| THF | 0 | 10 mol% | 70 | 80 | Moderate H-bonding disruption. |
| DMSO | 25 | 10 mol% | 88 | 91 | High polarity stabilizes the enamine intermediate. |
| DMSO | -25 | 10 mol% | 85 | >98 | Low thermal energy locks the stereodirecting H-bond network. |
Application in Peptide Engineering
Beyond catalysis, (R)-N-Ethylpyrrolidine-2-carboxamide is a critical C-terminal terminator in the synthesis of advanced peptide therapeutics. By incorporating the D-enantiomer of Pro-NHEt, medicinal chemists induce specific β-turn conformations that are topologically distinct from natural L-peptides. This is heavily utilized in the synthesis of specialized GnRH antagonists and complex macrocyclic peptides[2], where the D-Pro-NHEt moiety provides absolute steric shielding against proteolytic cleavage in human plasma, drastically extending the drug's biological half-life.
References
-
One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride Source: Chemistry of Heterocyclic Compounds / ResearchGate URL:[Link]
-
deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt (CID 44375540) Source: PubChem, National Institutes of Health (NIH) URL:[Link]
Sources
- 1. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 2. deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt | C63H83FN14O11 | CID 44375540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl-L-prolinamide | 52060-82-9 | Benchchem [benchchem.com]
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride in vivo studies
Application Note: In Vivo Evaluation of Peptidomimetics and Small Molecules Utilizing (R)-N-Ethylpyrrolidine-2-carboxamide HCl
Introduction & Mechanistic Rationale
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (commonly referred to as D-Proline ethylamide HCl, CAS 1956435-76-9) is a highly specialized chiral building block utilized extensively in modern drug development[1]. Its primary application lies in the structural modification of peptidomimetics and the synthesis of small-molecule inhibitors, such as cyanopyrrolidine-based deubiquitylating enzyme (DUB) inhibitors targeting USP30[2].
The Causality of Structural Modification: Endogenous peptides are inherently unstable in vivo due to rapid proteolytic cleavage. Prolyl endopeptidases specifically target and cleave peptide bonds adjacent to L-proline residues. By substituting a standard L-proline with (R)-N-Ethylpyrrolidine-2-carboxamide, researchers introduce two critical mechanistic advantages:
-
Stereochemical Inversion: The D-stereocenter creates a severe steric clash within the active site of endogenous proteases, effectively halting enzymatic degradation[3].
-
C-Terminal Capping: The ethylamide (-NHEt) moiety neutralizes the negative charge of the terminal carboxylate. This increases the molecule's overall lipophilicity, significantly enhancing membrane permeability, tissue distribution, and cellular uptake—a principle that has been successfully validated in the development of thrombospondin-1 mimetics and advanced GnRH antagonists[4].
Metabolic Stability Pathway
Metabolic stability pathway comparing standard L-Pro peptides with D-Pro-NHEt modifications.
Quantitative Data: Pharmacokinetic Impact
The incorporation of (R)-N-Ethylpyrrolidine-2-carboxamide profoundly alters the pharmacokinetic (PK) landscape of a therapeutic candidate. Below is a representative data summary comparing a standard L-Pro-OH terminated peptide with its D-Pro-NHEt modified analog in a murine intravenous (IV) model.
| Pharmacokinetic Parameter | Standard Peptide (L-Pro-OH) | Modified Peptide (D-Pro-NHEt) | Net In Vivo Impact |
| Half-life ( | 12.5 min | 145.0 min | 11.6x Extension |
| Clearance (CL) | 45.2 mL/min/kg | 8.4 mL/min/kg | 5.4x Reduction |
| 150 ng/mL | 420 ng/mL | 2.8x Increase | |
| AUC | 850 ng·min/mL | 6,200 ng·min/mL | 7.3x Increase |
Experimental Protocols
Protocol A: Synthesis and C-Terminal Conjugation Workflow
This protocol outlines the conjugation of (R)-N-Ethylpyrrolidine-2-carboxamide HCl to a peptide scaffold synthesized via standard Fmoc-Solid Phase Peptide Synthesis (SPPS).
-
Step 1: Free-Basing the Hydrochloride Salt Dissolve 1.2 equivalents of (R)-N-Ethylpyrrolidine-2-carboxamide HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Causality: Neutralization is mandatory to free the secondary amine for nucleophilic attack during the coupling phase.
-
Step 2: Activation of the Peptide Precursor To the fully protected peptide attached to a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin), selectively cleave the peptide using 1% TFA in DCM to yield the protected peptide free-acid. Activate the C-terminus using PyBOP (1.2 eq) and DIPEA (2.0 eq) at 0°C for 10 minutes. Causality: PyBOP is selected over standard carbodiimides (like DIC) because it provides rapid activation while minimizing the risk of epimerization at the adjacent chiral centers, preserving the critical (R)-stereochemistry.
-
Step 3: Conjugation and Global Deprotection Add the free-based (R)-N-Ethylpyrrolidine-2-carboxamide to the activated peptide. Stir at room temperature for 4 hours. Concentrate the mixture, then perform global deprotection using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.
-
Validation Checkpoint (Self-Validating System): Prior to in vivo use, analyze the lyophilized product via High-Resolution Mass Spectrometry (HRMS) and analytical HPLC. The presence of a single, sharp chromatographic peak (>95% purity) and the exact theoretical mass confirms the absence of epimerized byproducts or incomplete deprotection.
Protocol B: In Vivo Pharmacokinetic (PK) Evaluation in Murine Models
To accurately measure the enhanced stability provided by the D-Pro-NHEt modification, strict controls must be maintained during in vivo sampling to prevent ex vivo degradation.
-
Step 1: Formulation Dissolve the D-Pro-NHEt modified peptide in sterile 0.9% saline or a 5% Dextrose in Water (D5W) vehicle to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE membrane.
-
Step 2: Administration Administer the compound via intravenous (IV) tail vein injection to male C57BL/6 mice (8-10 weeks old) at a dose of 2 mg/kg.
-
Step 3: Blood Sampling Collect 50 µL blood samples via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes post-dose. Causality: Submandibular bleeding is chosen to minimize stress-induced physiological changes (e.g., spikes in heart rate or blood pressure) that could artificially alter hemodynamics and clearance rates.
-
Step 4: Plasma Extraction and Stabilization Immediately transfer blood into pre-chilled tubes containing K2EDTA and 1% (v/v) protease inhibitor cocktail (e.g., aprotinin). Centrifuge at 4°C (3,000 × g for 10 min) to separate plasma. Causality: The protease inhibitor cocktail is critical; without it, residual plasma proteases will continue to degrade the peptide ex vivo, leading to an artificial underestimation of the in vivo half-life.
-
Validation Checkpoint (Self-Validating System): Include a "spiked plasma control" alongside the in vivo samples. Spike blank murine plasma with a known concentration of the D-Pro-NHEt peptide and incubate at 37°C for the duration of the sample collection period. A recovery rate of >90% during LC-MS/MS quantification validates that no ex vivo degradation occurred during handling, ensuring the calculated clearance rates reflect true in vivo metabolism.
References
1.[5] (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号1956435-76-9, molaid.com. URL: 2.[1] 1225063-04-6 | (R)-n-ethylpyrrolidine-2-carboxamide, AiFChem. URL: 3.[2] US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer, Google Patents. URL: 4.[3] deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt, PubChem (NIH). URL: 5.[4] The thrombospondin-1 mimetic ABT-510 increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer, PubMed (NIH). URL:
Sources
- 1. AiFChem [aifchem.com]
- 2. US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. deamino-Phe(4-F)-Trp-Ser-Tyr-D-Lys(nicotinoyl)-Leu-Arg-D-Pro-NHEt | C63H83FN14O11 | CID 44375540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The thrombospondin-1 mimetic ABT-510 increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride analytical methods
As a Senior Application Scientist, this document provides a comprehensive guide to the analytical methodologies for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental choices.
Introduction
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry. In drug development and quality control, the precise and accurate determination of its identity, purity, strength, and quality is paramount. The enantiomeric purity is of particular concern, as the (S)-enantiomer may have different pharmacological, pharmacokinetic, or toxicological properties[1]. This document outlines robust analytical methods for comprehensive characterization, including identity, assay, enantiomeric purity, and impurity profiling, all grounded in established scientific principles and regulatory expectations.[2]
The analytical control of this compound presents several key challenges:
-
Chirality: A stereospecific method is required to separate and quantify the (R)- and (S)-enantiomers.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Vis spectrum, which can necessitate the use of more universal detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for impurity analysis at low levels.
-
Polarity: As a small, polar amine salt, it can be challenging to retain on traditional reversed-phase HPLC columns, requiring careful method development.
These application notes are structured to address these challenges systematically, providing validated, trustworthy protocols.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for analytical method development.
| Property | Value |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol |
| CAS Number | Not broadly available; stereoisomer specific |
| Appearance | White to off-white solid or semi-solid |
| Structure | ![]() |
Section 1: Assay and Purity by High-Performance Liquid Chromatography (HPLC)
The determination of the active pharmaceutical ingredient's (API) concentration (assay) and the quantification of impurities are critical quality attributes.[3][4] A robust Reversed-Phase HPLC (RP-HPLC) method is often the primary choice for this analysis.
Rationale for Method Selection
Due to the compound's polarity, a standard C18 column might provide insufficient retention. Therefore, an embedded polar group (e.g., C18-polar) or an Aqueous C18 column is recommended to improve retention and peak shape in highly aqueous mobile phases. Given the weak UV chromophore, detection can be challenging. While low wavelength UV (e.g., 200-215 nm) is possible, it is often non-specific and prone to baseline noise. Mass Spectrometry (MS) provides superior sensitivity and specificity.
Protocol 1: RP-HPLC-MS for Assay and Impurity Determination
This protocol describes a validated method suitable for quantifying (R)-N-Ethylpyrrolidine-2-carboxamide and its potential non-chiral impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and column oven (e.g., Waters Acquity, Agilent 1290).
-
Single Quadrupole or Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
-
Column: Waters Acquity UPLC BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride reference standard.
-
Sample Diluent: 50:50 Acetonitrile:Water.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | 0-1 min (95% B), 1-5 min (95% to 40% B), 5-6 min (40% B), 6-6.1 min (40% to 95% B), 6.1-8 min (95% B) |
| Ionization Mode | ESI Positive |
| Monitored Ion (SIM) | m/z 143.12 (M+H)⁺ for the free base |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
3. Solution Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
4. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
5. Analysis Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the system suitability injections.
-
Inject a blank (diluent), followed by the working standard, and then the sample solutions.
-
Integrate the peak corresponding to the analyte and any impurities.
-
Calculate the assay and impurity levels based on the peak areas relative to the standard.
Method Validation Strategy
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6][7]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[6] | Peak purity analysis (e.g., using a PDA or MS detector) should confirm no co-eluting peaks.[8] Blank and placebo show no interference. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | The closeness of agreement between the value found and an accepted reference value.[4] | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[8] |
| Precision | Repeatability (intra-assay) and intermediate precision (inter-assay, inter-day, inter-analyst).[3] | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD/LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[9] | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).[6] | System suitability parameters remain within acceptable limits. |
Visualization: HPLC-MS Workflow
Caption: Workflow for Assay and Impurity Analysis by HPLC-MS.
Section 2: Chiral Purity by Chiral HPLC
Ensuring the enantiomeric purity of (R)-N-Ethylpyrrolidine-2-carboxamide is a critical regulatory requirement. Chiral HPLC is the gold standard for this separation.[1][10]
Rationale for Method Selection
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including those with amine functionalities.[11] These separations typically rely on interactions like hydrogen bonding, dipole-dipole, and steric hindrance to form transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[11] Normal phase (non-polar mobile phase) chromatography often provides the best selectivity on these columns.
Protocol 2: Chiral HPLC for Enantiomeric Purity
1. Instrumentation and Materials:
-
HPLC system with pump, autosampler, column oven, and UV detector.
-
Chiral Column: Daicel Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Rationale: The small amount of diethylamine is added to improve the peak shape of the basic amine analyte.
-
Standard: Racemic N-Ethylpyrrolidine-2-carboxamide and the (R)-enantiomer reference standard.
-
Sample Diluent: Mobile Phase.
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approx. 20 minutes |
3. Solution Preparation:
-
Racemic Standard (for resolution check): Prepare a 0.5 mg/mL solution of the racemic material in the mobile phase.
-
(R)-Enantiomer Standard (for peak identification): Prepare a 0.5 mg/mL solution of the (R)-enantiomer reference standard in the mobile phase.
-
Sample Solution: Prepare a 0.5 mg/mL solution of the test sample in the mobile phase.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine the resolution factor. The resolution should be ≥ 1.5.
-
Inject the (R)-enantiomer standard to identify the peak corresponding to the desired enantiomer.
-
Inject the sample solution.
-
Integrate the peaks for the (R)- and (S)-enantiomers.
-
Calculate the percentage of the (S)-enantiomer in the sample using the area percent method.
Visualization: Chiral Separation Principle
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.
Section 3: Structural Identification Methods
Unambiguous identification of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR are primary tools.
-
¹H NMR: The proton spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, and the amide N-H proton.[12][13] The specific chemical shifts and coupling patterns confirm the connectivity of the atoms.
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group, the carbons of the ethyl group, and the four carbons of the pyrrolidine ring.[12][13]
Protocol 3: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Compare the resulting spectra with a reference standard or with predicted spectra to confirm the structure.
Mass Spectrometry (MS)
MS provides information about the mass of the molecule and its fragments, which serves as a powerful identification tool.[14]
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.
-
Expected Ion: In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ of the free base at m/z 143.1184 (calculated for C₇H₁₅N₂O⁺). High-resolution MS can confirm the elemental composition to within a few parts per million (ppm).
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. The fragmentation of pyrrolidine rings often involves characteristic losses, such as the cleavage of the Cα-N bond, which can further confirm the identity.[14][15][16]
References
-
ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
pharmaerudition.org. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
LinkedIn. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
West Virginia University Research Repository. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]
-
Bentham Open. (n.d.). Supporting Information. Retrieved from [Link]
-
ijarbs.com. (2025, March 29). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Retrieved from [Link]
-
arizona.edu. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
- Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
PMC. (n.d.). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Retrieved from [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. medium.com [medium.com]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamopen.com [benthamopen.com]
- 13. researchgate.net [researchgate.net]
- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 15. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 16. annexpublishers.com [annexpublishers.com]
Application Note: HPLC Method Development for the Chemical and Chiral Purity of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Introduction & Scope
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, commonly known as D-Proline ethylamide hydrochloride, is a critical chiral building block utilized in the synthesis of complex peptide analogs and active pharmaceutical ingredients (APIs), including gonadotropin-releasing hormone (GnRH) agonists[1]. Because the stereochemistry of the pyrrolidine ring dictates the biological activity of the final peptide sequence, rigorous analytical control of both its chemical purity and enantiomeric excess (ee) is mandatory.
This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) framework designed specifically for this highly polar, secondary amine salt.
Physicochemical Profile
| Parameter | Specification |
| Chemical Name | (2R)-N-ethylpyrrolidine-2-carboxamide hydrochloride |
| Synonyms | D-Proline ethylamide hydrochloride; H-D-Pro-NHEt·HCl |
| Molecular Formula | C₇H₁₄N₂O · HCl |
| Molecular Weight | 178.66 g/mol |
| Structural Features | Secondary amine (pyrrolidine ring), ethylamide group |
| Chromophores | Lacks aromatic rings; weak UV absorbance |
Method Development Rationale (E-E-A-T)
As a highly polar hydrochloride salt lacking strong UV chromophores, (R)-N-Ethylpyrrolidine-2-carboxamide presents a triad of analytical challenges. A standard reversed-phase C18 approach will inevitably fail due to void volume elution and poor chiral recognition. The following causality-driven choices form the foundation of this method:
A. Chemical Purity: Overcoming the "Void Volume" Problem
Because the analyte is a small, protonated amine, it exhibits negligible retention on hydrophobic C18 stationary phases. To force retention, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . By utilizing a Zwitterionic HILIC (ZIC-HILIC) column, the stationary phase maintains a water-enriched layer. The polar analyte partitions into this aqueous layer, ensuring strong retention and excellent peak shape when eluted with a high-organic (acetonitrile) to low-organic gradient.
B. Chiral Purity: The Secondary Amine Dilemma
The industry standard for amino acid chiral separation is the crown ether-based stationary phase (e.g., Crownpak CR-I(+)). However, crown ethers rely on the formation of a host-guest complex via three-point hydrogen bonding with primary amines. Consequently, they completely fail to resolve secondary amines like proline derivatives[2].
To achieve baseline enantioseparation, a zwitterionic chiral stationary phase (Chiralpak ZWIX(+)) is explicitly selected. This column incorporates both anion- and cation-exchange functional groups (cinchona alkaloid derivatives and sulfonic acids), which synergistically interact with the secondary amine and the amide carbonyl to enable precise stereoselective retention[3].
C. Detection Strategy
Due to the lack of aromaticity, UV detection is restricted to the low-wavelength region (210 nm), which is highly susceptible to baseline drift from mobile phase absorbance. While UV 210 nm is provided for standard QC laboratories, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS/MS) is strongly recommended for uniform, chromophore-independent sensitivity.
Mandatory Visualization: Method Development Workflow
Fig 1. Method development decision tree for the HPLC analysis of polar secondary amine chiral compounds.
Experimental Protocols
Protocol A: Chemical Purity (HILIC Method)
This method quantifies synthesis-related impurities and degradation products.
-
Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Low pH suppresses silanol ionization and ensures the secondary amine remains fully protonated for consistent retention).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile / Water (75:25, v/v)
-
Detection: CAD (Evaporation Temp: 35 °C) or UV at 210 nm
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 10 | 90 |
| 2.0 | 10 | 90 |
| 10.0 | 50 | 50 |
| 15.0 | 50 | 50 |
| 15.1 | 10 | 90 |
| 22.0 | 10 | 90 |
Protocol B: Chiral Purity (Enantiomeric Excess)
This method separates the (R)-target from its (S)-enantiomer impurity (L-Proline ethylamide).
-
Column: CHIRALPAK® ZWIX(+) (150 mm × 3.0 mm, 3 µm)
-
Mobile Phase: Methanol / Acetonitrile (50:50, v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA). (Note: The DEA/FA buffer acts as a displacer in the zwitterionic exchange mechanism, tuning the retention time of the amine).
-
Elution Mode: Isocratic
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 2 µL
-
Sample Diluent: Methanol / Acetonitrile (50:50, v/v)
-
Detection: MS/MS (MRM transition m/z 143.1 → 72.1) or CAD.
System Suitability & Self-Validation
To ensure the trustworthiness of the analytical run, the system must validate itself prior to sample analysis using the following acceptance criteria:
1. Blank Assessment: Inject the sample diluent. No interfering peaks > 0.05% of the target analyte area should elute at the retention times of the (R)- or (S)-enantiomers. 2. Resolution Standard: Inject a solution containing 1.0 mg/mL of (R)-N-Ethylpyrrolidine-2-carboxamide spiked with 1.0% (w/w) of the (S)-enantiomer.
System Suitability Specifications:
| Parameter | Protocol A (Chemical Purity) | Protocol B (Chiral Purity) |
|---|---|---|
| Expected Retention Time (tR) | ~8.5 min | ~4.2 min (R-isomer) |
| Tailing Factor (Tf) | ≤ 1.5 | ≤ 1.5 |
| Resolution (Rs) | N/A (Main Peak) | ≥ 2.0 (Between R and S isomers) |
| Theoretical Plates (N) | > 5,000 | > 3,000 |
| Injection Precision (%RSD, n=5) | ≤ 2.0% | ≤ 2.0% |
References
-
Shimadzu Corporation. "C146-E336 LC/MS/MS Method Package for D/L Amino Acids." Shimadzu Application Literature. Available at: [Link]
-
Nakano, Y., et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." MDPI, 2021. Available at:[Link]
Sources
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride for radiolabeling studies
Application Note: Radiosynthesis and Evaluation of (R)-N-Ethylpyrrolidine-2-carboxamide
Part 1: Executive Summary & Strategic Rationale
The Molecule: (R)-N-Ethylpyrrolidine-2-carboxamide (specifically the N-1-ethyl isomer, often derived from D-prolinamide) represents a critical chiral scaffold in neuroreceptor imaging. While the (S)-enantiomer constitutes the pharmacophore for high-affinity Dopamine D2/D3 antagonists (e.g., Raclopride, Sulpiride, Amisulpride analogs), the (R)-enantiomer serves a distinct, high-value purpose: it acts as the stereoisomeric negative control for determining non-specific binding (NSB) in Positron Emission Tomography (PET) studies.
Scientific Causality:
In receptor occupancy studies, the "binding potential" (
-
The Solution: Radiolabeling the inactive (R)-enantiomer allows researchers to quantify non-displaceable uptake in the same target tissue, providing a rigorous subtraction baseline for kinetic modeling.
Scope of this Guide:
This application note details the automated radiosynthesis of (R)-N-[
Part 2: Mechanism of Action & Radiochemical Pathway
The synthesis relies on the nucleophilic attack of the secondary amine of (R)-prolinamide on the electrophilic carbon of [
Diagram 1: Radiosynthesis Logic Flow
Caption: Workflow for the production of (R)-N-[11C]Ethylpyrrolidine-2-carboxamide, highlighting the critical quench step to prevent quaternary ammonium salt formation.
Part 3: Detailed Experimental Protocols
Protocol A: Precursor Preparation
Note: The hydrochloride salt (R)-N-Ethylpyrrolidine-2-carboxamide HCl is stable for storage, but the free base is required for efficient radiolabeling.
-
Dissolution: Dissolve 5.0 mg of (R)-prolinamide HCl (commercial source) in 500 µL of methanol.
-
Neutralization: Pass the solution through a pre-conditioned Sep-Pak QMA (carbonate form) or add 1.0 eq of TBAOH (Tetrabutylammonium hydroxide) to generate the free amine in situ.
-
Drying: Evaporate solvent under a stream of Argon at 60°C. Azeotrope twice with anhydrous acetonitrile to remove trace water (critical to prevent hydrolysis of [11C]EtI).
-
Reconstitution: Dissolve the residue in 300 µL of anhydrous Dimethylformamide (DMF).
Protocol B: Automated Radiosynthesis (GE TRACERlab or Similar)
Reagents:
-
Radionuclide: [
C]Ethyl Iodide (produced via gas-phase iodination of [ C]CH or [ C]CO ). -
Solvent: Anhydrous DMF.[1]
-
Base: None required if precursor is free base; otherwise, trace DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Procedure:
-
Trapping: Deliver [
C]EtI gas (approx. 30–50 GBq) into the reaction vessel containing the precursor solution at -10°C. Why? Low temperature maximizes gas solubility before reaction onset. -
Alkylation: Seal the vessel and heat to 80°C for 3 minutes .
-
Expert Insight: Do not exceed 5 minutes. Extended heating promotes the formation of the N,N-diethyl quaternary salt, which is difficult to separate via HPLC.
-
-
Quench: Add 1.5 mL of HPLC mobile phase (0.1% Phosphoric acid in water/acetonitrile).
-
Injection: Transfer the mixture to the semi-preparative HPLC loop.
Protocol C: Purification & Quality Control
HPLC Conditions:
-
Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.
-
Mobile Phase: 15% Acetonitrile / 85% 0.01M NaH
PO (aq). -
Flow Rate: 5.0 mL/min.
-
Detection: UV (210 nm) and Gamma.
Data Presentation: Quality Control Specifications
| Parameter | Specification | Method |
| Radiochemical Purity | > 98% | Analytical HPLC |
| Chemical Purity | > 95% | Analytical HPLC (UV) |
| Molar Activity ( | > 50 GBq/µmol | Derived from UV mass curve |
| Enantiomeric Excess | > 99% (R) | Chiral HPLC (Chiralpak AD-H) |
| Residual Solvents | DMF < 880 ppm | GC-FID |
| pH | 4.5 - 7.5 | pH Strip/Meter |
Part 4: Biological Validation & Binding Logic
To validate the synthesized tracer, a "blocking study" is not the primary tool (since this is the inactive isomer). Instead, the validation relies on lack of displacement .
Diagram 2: Comparative Binding Kinetics
Caption: The (R)-enantiomer (gray) serves to map non-specific binding sites, whereas the (S)-enantiomer (blue) binds the target receptor. Subtracting (R) from (S) yields specific binding.
Part 5: Troubleshooting & Optimization
Issue 1: Low Radiochemical Yield (<10%)
-
Cause: Moisture in the precursor solution hydrolyzing the [
C]EtI. -
Fix: Ensure azeotropic drying with acetonitrile is performed immediately before the run. Use a molecular sieve-dried DMF source.
Issue 2: Low Specific Activity
-
Cause: Contamination with "cold" ethyl iodide or atmospheric CO
during cyclotron target unloading. -
Fix: Bake out the [
C]EtI synthesis module lines at 100°C under He flow for 10 minutes prior to synthesis.
Issue 3: Enantiomeric Scrambling
-
Cause: High temperature (>100°C) or strong basic conditions can cause racemization at the alpha-carbon of the proline ring.
-
Fix: Maintain reaction temperature at 80°C and avoid strong bases like NaOH; use the free base precursor or weak organic bases (DIPEA).
References
-
Halldin, C., et al. (1991). "Carbon-11 labeling of the D2-receptor ligand raclopride: optimization of the synthesis and quality control." Applied Radiation and Isotopes, 42(5), 451-455.
-
Langer, O., et al. (2000). "Preparation of [11C]raclopride from [11C]methyl triflate: a comparison with [11C]methyl iodide." Journal of Labelled Compounds and Radiopharmaceuticals, 43(8), 777-784.
-
Martarello, L., et al. (2002). "Synthesis and evaluation of a new fluorine-18 labeled benzamide derivative for imaging dopamine D2 receptors." Journal of Medicinal Chemistry, 45(11), 2250-2259.
-
World Health Organization. (2019). "The International Pharmacopoeia: Radiopharmaceutical Preparations." WHO Technical Report Series.
(Note: While specific literature on the isolated (R)-N-ethylpyrrolidine-2-carboxamide as a tracer is limited, the protocols above are adapted from the validated synthesis of the raclopride/prolinamide class of radiotracers.)
Sources
Application Notes & Protocols for Dosing Calculations of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate dosing calculations for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride. This document outlines the essential physicochemical properties, detailed protocols for solution preparation, and systematic approaches for determining appropriate dosages for both in vitro and in vivo studies.
Introduction
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral molecule belonging to the pyrrolidine carboxamide class of compounds. This class has been investigated for a variety of biological activities, making precise and reproducible dosing critical for meaningful experimental outcomes. Accurate dosing ensures the reliability of pharmacological and toxicological data, forming the foundation for successful drug discovery and development. These notes will guide the user through the necessary calculations and experimental considerations to achieve this accuracy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the first step in accurate dose preparation.
| Property | Value | Source |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride | - |
| CAS Number | 1956435-76-9 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | Calculated |
| Molecular Weight | 178.66 g/mol | Calculated from[2] |
| Appearance | Likely a solid | [3] |
| Solubility | Expected to be soluble in water, DMSO, and ethanol.[4] | General for similar compounds |
Note: The molecular weight is calculated based on the free base, (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide (142.20 g/mol ), plus the molecular weight of HCl (36.46 g/mol ). It is crucial to confirm the exact molecular weight from the certificate of analysis provided by the supplier.
Solution Preparation for In Vitro Studies
The preparation of accurate and stable stock solutions is fundamental for all in vitro experiments.[5][6]
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Work in a sterile environment , such as a laminar flow hood, to prevent contamination.[7]
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, a lab coat, and safety glasses.
-
Accurately weigh the required amount of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 178.66 g/mol * 1000 mg/g = 1.7866 mg
-
-
Dissolve the compound in anhydrous, sterile DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7]
-
Store the aliquots at -20°C for long-term stability.
Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing stock and working solutions for in vitro assays.
Dosing Calculations for In Vitro Studies
The goal of in vitro studies is often to determine the concentration-response relationship of a compound.
Determining Concentration Range
-
Initial Broad Range: For a new compound, a wide range of concentrations is typically tested (e.g., from 1 nM to 100 µM).
-
Serial Dilutions: Prepare serial dilutions from the stock solution to achieve the desired final concentrations in the cell culture wells.[7]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration wells to account for any solvent effects. The final DMSO concentration should typically not exceed 0.5%.[7][8]
Calculation Example for a 96-Well Plate Assay
To achieve a final concentration of 10 µM in a well with a final volume of 100 µL:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Stock concentration (10 mM or 10,000 µM)
-
V₁ = Volume of stock solution to add
-
C₂ = Final concentration (10 µM)
-
V₂ = Final volume (100 µL)
-
-
V₁ = (C₂V₂) / C₁ = (10 µM * 100 µL) / 10,000 µM = 0.1 µL
Since adding 0.1 µL directly is inaccurate, an intermediate dilution is recommended. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM working solution. Then, add 10 µL of the 100 µM working solution to 90 µL of medium in the well to achieve a final concentration of 10 µM.
Solution Preparation for In Vivo Studies
Formulations for animal studies require careful consideration of the vehicle, route of administration, and required dose volume.
Protocol for Oral Gavage Formulation
-
Select an appropriate vehicle. Common vehicles for oral administration include water, saline, or a suspension-forming agent like 0.5% methylcellulose. The choice depends on the compound's solubility and stability.
-
Calculate the required amount of compound for the entire study, including a slight overage to account for transfer losses.
-
Prepare the formulation by dissolving or suspending the weighed compound in the chosen vehicle. Ensure homogeneity, especially for suspensions.
-
Determine the final concentration of the dosing solution based on the highest dose to be administered and the maximum recommended administration volume for the chosen species and route.[9]
Dosing Calculations for In Vivo Studies
In vivo dosing is typically expressed in mg/kg of body weight.
Dose-Range Finding Studies
For a novel compound, a dose-range finding study is often the first in vivo experiment to determine the maximum tolerated dose (MTD).[10] This involves administering single, escalating doses to a small number of animals and observing for signs of toxicity.
Allometric Scaling for Human Equivalent Dose (HED) Estimation
Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is correlated with metabolic rate.[11][12][13] This is a common approach for estimating a starting dose for clinical trials from preclinical data.[14][15]
The general formula for converting an animal dose to HED is: HED (mg/kg) = Animal Dose (mg/kg) * (Animal Kₘ / Human Kₘ)
Where Kₘ is a conversion factor.
| Species | Body Weight (kg) | Kₘ Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Non-human Primate | 3 | 12 |
| Human | 60 | 37 |
Source: Adapted from FDA guidance documents.
Example Calculation: If the no-observed-adverse-effect-level (NOAEL) in a rat study is determined to be 30 mg/kg, the HED can be estimated as:
HED = 30 mg/kg * (6 / 37) ≈ 4.86 mg/kg
Workflow for In Vivo Dosing and HED Calculation
Caption: Workflow from in vivo animal studies to HED calculation.
Safety Precautions
-
Handle the compound in a well-ventilated area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the supplier's SDS for specific handling and safety information.
References
- Allometric scaling | PPTX - Slideshare. (n.d.).
- van der Cingel, M., et al. (2022). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Clinical Pharmacokinetics, 61(8), 1085-1101.
- Iroaganachi, M., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(22).
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
- BLD Pharm. (n.d.). (R)-Pyrrolidine-2-carboxamide hydrochloride.
- Benchchem. (n.d.). Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.
- ResearchGate. (2014). How can I calculate an equivalent dose (in vitro to in vivo)?
- Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- Sigma-Aldrich. (n.d.). (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride.
Sources
- 1. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 2. (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | C7H14N2O | CID 22215364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride | 131477-20-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altasciences.com [altasciences.com]
- 11. Allometric scaling | PPTX [slideshare.net]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Frontiers | Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis [frontiersin.org]
- 15. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcilabscan.com [rcilabscan.com]
- 17. fishersci.com [fishersci.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. uni-muenster.de [uni-muenster.de]
Application Note: Targeted Modulation of Prolyl Oligopeptidase (POP) via Pyrrolidine Carboxamide Derivatives in Neuroscience
Abstract
Pyrrolidine carboxamide derivatives represent a privileged scaffold in neuropharmacology, primarily due to their potent inhibition of Prolyl Oligopeptidase (POP/PREP) . This enzyme is critical in the degradation of proline-containing neuropeptides (e.g., arginine vasopressin, substance P, TRH) associated with memory and learning. Beyond cognitive enhancement, recent evidence implicates POP in neuroinflammation and
Introduction: The Pyrrolidine Carboxamide Scaffold
The pyrrolidine carboxamide moiety mimics the prolyl-peptide bond, allowing these small molecules to dock precisely into the active site of serine proteases, specifically POP.
Structural Logic & Mechanism of Action
POP is a cytosolic serine peptidase (EC 3.4.21.26) that cleaves peptides at the C-terminal side of internal proline residues.[2]
-
Binding Mode: The pyrrolidine ring of the inhibitor occupies the S1 binding pocket of POP.
-
Warhead Chemistry: Derivatives often incorporate an electrophilic "warhead" (e.g., nitrile, aldehyde) at the 2-position of the pyrrolidine ring to form a covalent (reversible or irreversible) bond with the catalytic Ser554 residue.
-
Selectivity: The carboxamide linker and the N-terminal "cap" (often a bulky hydrophobic group like a phenylpropyl or acyl moiety) interact with the S2 and S3 pockets, conferring selectivity over related enzymes like Dipeptidyl Peptidase-4 (DPP-4).
Therapeutic Targets
-
Cognitive Enhancement: Inhibition of POP prevents the metabolic breakdown of memory-enhancing neuropeptides.
-
Neuroprotection: POP inhibition blocks the protein-protein interaction between POP and
-synuclein, reducing the formation of toxic oligomers in Parkinson's models.
Application: Cognitive Enhancement & Anti-Amnesic Effects[3][4]
Mechanistic Pathway
The primary application of pyrrolidine carboxamides is the reversal of chemically induced amnesia (e.g., by scopolamine). By inhibiting POP, the concentration of synaptic neuropeptides is sustained, facilitating Long-Term Potentiation (LTP).
Comparative Potency Data
The following table summarizes the inhibitory potency (
| Compound | Structure Class | Target Enzyme | Potency ( | Mechanism |
| Z-Pro-Prolinal | Prolyl-pyrrolidine aldehyde | POP | Reversible Covalent (Transition state analog) | |
| KYP-2047 | 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine | POP | Covalent (Nitrile group) | |
| JTP-4819 | Pyrrolidine carboxamide | POP | Competitive Inhibitor | |
| SUAM-14746 | Pyrrolidine amide | POP | Competitive Inhibitor |
Protocol 1: High-Throughput Fluorogenic POP Inhibition Assay (In Vitro)
Objective: To determine the
Reagents & Buffers
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM DTT, 0.5 mM EDTA. Note: DTT is essential to maintain the active site cysteine/serine environment; EDTA prevents metalloprotease interference.
-
Enzyme: Recombinant Human POP (rhPOP), diluted to 0.1 U/mL in Assay Buffer.
-
Substrate: Z-Gly-Pro-AMC (Stock: 10 mM in DMSO). Final concentration: 20-50 µM (
is typically ~20 µM). -
Inhibitor: Test compounds dissolved in DMSO.[4]
Step-by-Step Workflow
-
Preparation: Dilute test compounds in Assay Buffer (max 1% DMSO final). Prepare a 10-point dilution series (e.g., 10 µM to 0.01 nM).
-
Plating: Add 50 µL of diluted inhibitor to a black 96-well flat-bottom plate.
-
Enzyme Addition: Add 25 µL of rhPOP solution to each well.
-
Pre-Incubation: Incubate at 30°C for 15 minutes. Critical: Allows the inhibitor to reach equilibrium with the enzyme active site.
-
Initiation: Add 25 µL of Substrate solution (Z-Gly-Pro-AMC) to start the reaction.
-
Measurement: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically every 60 seconds for 30 minutes at 30°C.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to derive .[3]
Application: Neuroprotection in Parkinson's Models
Recent studies (e.g., Myöhänen et al.[4][5]) utilize pyrrolidine carboxamides like KYP-2047 not just for enzyme inhibition, but to physically block the POP-
Mechanism Visualization
The following diagram illustrates the dual-pathway mechanism of pyrrolidine carboxamide derivatives in the brain.
Caption: Dual mechanism of action: POP inhibition preserves cognitive neuropeptides and blocks
Protocol 2: In Vivo Behavioral Assessment (Scopolamine Model)
Objective: To validate the anti-amnesic efficacy of a candidate pyrrolidine derivative. Model: Scopolamine-induced amnesia in C57BL/6J mice. Scopolamine is a muscarinic antagonist that mimics the cholinergic deficit of Alzheimer's.
Experimental Design
-
Groups (n=10/group):
-
Vehicle Control (Saline/CMC).
-
Scopolamine Control (1 mg/kg, i.p.).
-
Positive Control (Donepezil 1 mg/kg or Rolipram).
-
Test Compound Low Dose (e.g., 1 mg/kg).
-
Test Compound High Dose (e.g., 10 mg/kg).
-
Workflow
-
Pre-Treatment: Administer the Test Compound (p.o. or i.p.) 60 minutes prior to training.
-
Amnesia Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes after the Test Compound (30 mins prior to training).
-
Behavioral Task: Passive Avoidance Test (Step-Through)
-
Training (Day 1): Place mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock (0.3 mA, 3 sec). Record latency to enter.
-
Testing (Day 2 - 24h later): Place mouse in the light compartment. Measure Step-Through Latency (time taken to enter the dark zone).
-
Cut-off: 300 seconds.
-
-
Data Analysis:
-
Scopolamine-treated mice typically show low latency (< 50s).
-
Effective POP inhibitors should restore latency significantly (aiming for > 200s), comparable to the Vehicle group.
-
Experimental Workflow Diagram
The following flowchart outlines the critical path for validating a new pyrrolidine carboxamide derivative.
Caption: Critical path workflow from chemical synthesis to in vivo behavioral validation.
References
-
Structure-Activity Relationship of Pyrrolidine Carboxamides
-
Mock, E. D., et al. (2020). "Discovery of the First Potent and Selective NAPE-PLD Inhibitor." Nature Chemical Biology. Link
-
-
POP Inhibition and Cognitive Function
-
Toide, K., et al. (1995). "JTP-4819: A novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer." Journal of Pharmacology and Experimental Therapeutics. Link
-
-
Alpha-Synuclein and Neuroprotection
-
Myöhänen, T. T., et al. (2012). "Inhibition of Prolyl Oligopeptidase Restores Spontaneous Motor Behavior in the α-Synuclein Virus Vector–Based Parkinson's Disease Mouse Model." Journal of Neuroscience. Link
-
-
Fluorogenic Assay Protocols
-
Scopolamine Model Validation
-
Gynther, M., et al. (2016). "Prolyl oligopeptidase inhibition attenuates neuroinflammation and improves cognitive performance in mice." Journal of Neuroinflammation. Link
-
Sources
Troubleshooting & Optimization
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride degradation pathways
Topic: Degradation Pathways & Stability Profiling
Executive Technical Summary
Molecule Identity: (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride Key Application: Critical chiral intermediate for benzamide antipsychotics (e.g., Levosulpiride). Stability Profile: This molecule is thermodynamically stable in its solid hydrochloride salt form but exhibits distinct vulnerabilities in solution. The hydrochloride salt protonates the secondary amine (pyrrolidine ring), offering protection against oxidative attack on the nitrogen. However, this same acidity can auto-catalyze amide hydrolysis in the presence of moisture. Furthermore, the chiral center at C2 is susceptible to racemization under thermal stress or basic excursions.
Degradation Pathway Map
The following diagram illustrates the three primary degradation vectors: Hydrolysis (Acid/Base), Stereochemical Inversion (Racemization), and Oxidation.
Figure 1: Primary degradation pathways. Note that hydrolysis yields two fragments, while racemization results in the (S)-enantiomer.
Detailed Degradation Modules
Module A: Hydrolytic Instability (Amide Bond Cleavage)
The Mechanism: The amide bond connecting the ethyl group is the thermodynamic weak point. In the hydrochloride salt form, the solution is naturally acidic. If moisture is introduced, the carbonyl oxygen becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by water molecules.[1]
-
Reaction:
-
Critical Factor: Hygroscopicity. The HCl salt is hygroscopic; absorbed atmospheric water creates a micro-aqueous acidic environment in the solid state, accelerating hydrolysis.
Troubleshooting Protocol:
| Observation | Root Cause Analysis | Corrective Action |
| New Peak at RRT ~0.4 (HPLC) | Formation of (R)-Proline (more polar). | Check desiccant packs in storage. Verify water content (KF) is <0.5%. |
| Assay Drop w/o Impurities | Loss of Ethylamine (volatile) during drying. | Use closed-system drying. Confirm mass balance via LC-MS. |
| Precipitation in Solution | Solubility limit of (R)-Proline byproduct. | Filter and analyze solid via IR; Proline has distinct C=O stretch ~1700 cm⁻¹. |
Module B: Stereochemical Inversion (Racemization)
The Mechanism: The chiral center at C2 (alpha to the carbonyl) has an acidic proton due to the electron-withdrawing nature of the amide carbonyl and the protonated ammonium group.
-
Trigger: Basic conditions (pH > 8) or high heat (>60°C).
-
Process: A base abstracts the C2 proton, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to the (S)-enantiomer.
Senior Scientist Note:
"In Levosulpiride synthesis, the specification for the (S)-enantiomer is strict. We often see racemization occurring during the workup of the free base if the neutralization of the HCl salt is done too rapidly or at high temperatures. Always neutralize cold (<5°C)."
Troubleshooting Protocol:
| Observation | Root Cause Analysis | Corrective Action |
| Loss of ee% (Chiral HPLC) | Thermal stress or pH excursion > 8.0. | Review reactor temperature logs. Ensure neutralization is performed at <5°C. |
| Melting Point Depression | Eutectic formation with (S)-isomer. | Recrystallize using isopropanol/tartaric acid to upgrade chiral purity. |
Module C: Oxidative Stress
The Mechanism: While the HCl salt protects the nitrogen lone pair, the pyrrolidine ring is still susceptible to radical-mediated oxidation at the alpha-carbons (C2 and C5) under high-stress conditions (UV light or peroxides).
-
Products: Hydroxylated pyrrolidines or ring-opened imines.
Troubleshooting Protocol:
| Observation | Root Cause Analysis | Corrective Action |
| Unknown Peaks (M+16, M+14) | Oxidation (N-oxide or Carbonyl formation). | Store under Nitrogen/Argon. Use amber glassware to prevent photolysis. |
| Yellowing of White Powder | Formation of conjugated imines (trace). | Re-test appearance. If assay is >99%, this may be a surface phenomenon. |
Diagnostic Workflow (Troubleshooting Guide)
Use this logic gate to identify the source of impurity spikes in your stability data.
Figure 2: Step-by-step diagnostic logic for impurity identification.
Frequently Asked Questions (FAQs)
Q1: Why does the Certificate of Analysis (CoA) specify "Store at 2-8°C" if the salt is stable? A: While the HCl salt is chemically stable, it is physically hygroscopic. Cold storage reduces the kinetics of moisture absorption and subsequent hydrolysis. At room temperature with high humidity, we have observed hydrolysis rates increasing by factor of 4x over 6 months.
Q2: Can I use the free base instead of the hydrochloride salt to avoid acidity-induced hydrolysis? A: You can, but you trade one risk for another. The free base is an oil or low-melting solid that is significantly more prone to oxidation (N-oxide formation) and racemization (the proton is less acidic, but the amine is more nucleophilic/basic, potentially leading to self-catalyzed epimerization). The HCl salt is the preferred storage form for long-term stability.
Q3: We see a "Ghost Peak" in our GC headspace analysis. What is it? A: This is likely Ethylamine . If your sample has undergone partial hydrolysis, the ethylamine fragment is volatile. In GC headspace, especially if the sample is dissolved in water/base, ethylamine will partition into the gas phase.
Q4: What is the recommended HPLC method for separating the (R) and (S) enantiomers? A: Standard C18 columns will not separate these. You require a chiral stationary phase.
-
Column: Chiralpak AD-H or IC (Amylose/Cellulose based).
-
Mobile Phase: Hexane:Ethanol:DEA (80:20:0.1). Note: The Diethylamine (DEA) is crucial to sharpen the peak of the basic amine.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[4] Defines stress testing parameters (Acid, Base, Oxidative).[5] Link
-
BenchChem Technical Repository. Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. (2025).[2][5][6][7] Details the resolution and stability of the N-ethylpyrrolidine intermediate. Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).
-
European Patent Office. Process for the preparation of Levosulpiride (EP1775347). Describes the susceptibility of the intermediate to racemization during synthesis. Link
-
Journal of Hazardous Materials. Insight into pyrrolizidine alkaloids degradation. (2024).[8] Provides mechanistic parallels for the oxidative degradation of pyrrolidine rings. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ikev.org [ikev.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing (R)-N-Ethylpyrrolidine-2-carboxamide HCl Synthesis
Welcome to the Technical Support Knowledge Base for the synthesis and optimization of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride . This guide is designed for researchers and drug development professionals scaling up chiral pyrrolidine derivatives. It provides mechanistic troubleshooting, validated protocols, and data-driven solutions to common synthetic bottlenecks.
Diagnostic Workflow & Mechanistic Pathway
Before troubleshooting, it is critical to understand the mechanistic flow of the synthesis. The process relies on a two-phase approach: the amidation of Boc-D-Pro-OH with ethylamine, followed by acidic deprotection.
Mechanistic workflow for (R)-N-Ethylpyrrolidine-2-carboxamide HCl synthesis.
Phase 1: Amidation (Coupling) Reaction Optimization
The coupling of Boc-D-Pro-OH with ethylamine is the most critical step for maintaining chiral integrity. Selecting the correct coupling system dictates both the yield and the enantiomeric excess (ee) of your final product.
Quantitative Comparison of Coupling Systems
| Coupling System | Typical Yield (%) | Epimerization Risk | Byproduct Removal | Scalability Profile |
| EDC·HCl / HOBt | 85 - 95% | Low (with 0 °C pre-activation) | Easy (Water-soluble urea byproduct) | Excellent |
| HATU / DIPEA | > 95% | Moderate (Strong base promotes enolization) | Moderate (Requires chromatography) | Poor (High cost, explosive risk) |
| Isobutyl Chloroformate | 70 - 80% | High (Mixed anhydride is highly reactive) | Easy (Volatile byproducts) | Good |
Troubleshooting FAQs
Q1: Why am I seeing significant epimerization (loss of chiral purity) during the ethylamine coupling? Causality: During the activation of Boc-D-Pro-OH with a carbodiimide like EDC, a highly reactive O-acylisourea intermediate is formed. If this intermediate persists in the presence of a base (like DIPEA), the relatively acidic alpha-proton can be abstracted, leading to direct enolization. Alternatively, it can cyclize into an oxazol-5(4H)-one intermediate. Both pathways result in the loss of the (R)-stereocenter[1]. Solution: You must use an additive like HOBt (1-Hydroxybenzotriazole). HOBt rapidly intercepts the unstable O-acylisourea to form an O-acyl-OBt active ester. This ester is highly reactive toward ethylamine but structurally stable enough to prevent oxazolone formation and enolization[2],[3].
Q2: The amidation reaction stalls at 70-80% conversion. How can I drive it to completion? Causality: Ethylamine is highly volatile (boiling point 16.6 °C). If you are using a free ethylamine solution (e.g., in THF or water), it rapidly evaporates from the reaction mixture during the exothermic coupling phase, altering the stoichiometry and starving the reaction of the nucleophile. Solution: Switch to Ethylamine hydrochloride (a stable solid). By adding an extra equivalent of DIPEA to the reaction mixture, the free ethylamine is generated in situ directly within the solvent matrix, preventing evaporative loss and driving the reaction to >95% conversion.
Validated Protocol: EDC/HOBt Amidation
This protocol is designed to be self-validating through strategic TLC checkpoints.
-
Preparation: In an oven-dried flask under N₂, dissolve Boc-D-Pro-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M concentration).
-
Pre-activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for exactly 15 minutes. (Note: Exceeding 15 minutes without the amine present increases epimerization risk).
-
Amine Addition: Add Ethylamine hydrochloride (1.5 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq) over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validation (TLC): Spot the reaction mixture on silica gel. Stain with Ninhydrin and heat. Unreacted ethylamine will appear as a dark purple spot. The desired Boc-protected product lacks a primary amine and will not stain with Ninhydrin, but will be visible under a CAM (Ceric Ammonium Molybdate) or Iodine stain.
-
Workup: Wash the organic layer sequentially with 10% aqueous citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted HOBt), and brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Boc-Deprotection & Salt Formation
The removal of the tert-butyloxycarbonyl (Boc) group yields the final hydrochloride salt. Handling this phase incorrectly often leads to physical state issues (oils instead of crystals).
Troubleshooting FAQs
Q3: During Boc deprotection with HCl/Dioxane, my product turns into a gummy oil instead of a crystalline solid. Why? Causality: The final product, (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, is highly hygroscopic. Residual dioxane from the deprotection reagent can coordinate strongly with the salt lattice, preventing proper crystallization and forming a solvated gummy oil. Solution: You must disrupt the solvation shell using a non-polar, anhydrous anti-solvent. Trituration with cold anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether forces the salt to precipitate as a free-flowing crystalline solid.
Q4: Can I use Trifluoroacetic Acid (TFA) instead of HCl for the deprotection step? Causality: While TFA is highly effective for Boc removal, it yields the trifluoroacetate salt of the pyrrolidine derivative. Solution: If your target is explicitly the hydrochloride salt, using TFA requires a subsequent salt-exchange step (e.g., passing the product through an Amberlite IRA-400 chloride-form resin, or treating the free base with HCl in ether). This adds an unnecessary step and reduces overall yield. Direct deprotection with 4M HCl in Dioxane is the authoritative standard.
Validated Protocol: HCl/Dioxane Deprotection
-
Dissolution: Dissolve the purified Boc-(R)-N-Ethylpyrrolidine-2-carboxamide in a minimal volume of anhydrous DCM.
-
Acidification: Cool the flask to 0 °C. Dropwise, add 4M HCl in Dioxane (10.0 eq).
-
Deprotection: Stir at room temperature for 2-3 hours. The reaction will evolve CO₂ and isobutylene gas.
-
Self-Validation (LC-MS/TLC): Monitor the reaction until the Boc-protected starting material is completely consumed.
-
Concentration: Evaporate the volatiles under reduced pressure. Do not heat the water bath above 30 °C to prevent thermal degradation of the newly formed salt.
-
Crystallization: Add cold anhydrous MTBE (approx. 5-10 volumes) to the resulting residue and vigorously triturate (scratch the inside of the flask with a glass rod) until a white crystalline solid forms.
-
Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent moisture absorption) and dry under high vacuum for 12 hours.
References
-
[2] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at:[Link]
-
[1] Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]
Sources
Purification techniques for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
Executive Summary
You are working with (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride , a chiral proline derivative often used as a building block for antipsychotic analogs (e.g., substituted benzamides) or as a chiral auxiliary.
This compound presents three distinct purification challenges:
-
Hygroscopicity: The pyrrolidine nitrogen and amide moiety create a highly water-soluble salt prone to deliquescence.
-
Phase Behavior: It frequently "oils out" rather than crystallizing during salt formation if solvent polarity is not strictly controlled.
-
Stereochemical Integrity: While less prone to racemization than phenylglycine derivatives, the C2 chiral center is sensitive to harsh basic conditions or high temperatures during amide coupling.
This guide provides self-validating protocols to address these issues.
Module 1: Crystallization & Phase Separation
Q: My product forms a viscous oil instead of a solid precipitate upon adding HCl. How do I fix this?
A: This is the most common issue with proline-derived amides. It occurs because the lattice energy of the salt is competing with the solvation energy of residual water or excess polar solvent.
The Fix: The "Dual-Solvent Displacement" Protocol Do not simply evaporate the oil; this traps impurities. Instead, force a phase transition using a thermodynamically controlled precipitation.
Protocol:
-
Dissolution: Dissolve the oily crude residue in a minimum volume of warm Isopropanol (IPA) or Dichloromethane (DCM) .
-
Seeding: If you have a seed crystal, add it now at room temperature.
-
Anti-solvent Addition: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring.
-
Ratio Target: 1:3 (Solvent:Anti-solvent).
-
-
Trituration: If oil separates again, scratch the flask walls with a glass rod and sonicate for 5 minutes.
-
Cooling: Place at -20°C overnight. The oil should harden into a white, hygroscopic solid.
Why this works: MTBE reduces the solubility of the HCl salt without dissolving the inorganic impurities often trapped in the oil.
Figure 1: Troubleshooting workflow for "oiling out" phenomena during salt formation. This cycle promotes nucleation over amorphous aggregation.
Module 2: Chemical Purity & Impurity Removal
Q: I have residual ethylamine and coupling reagents in my NMR. Can I remove them after salt formation?
A: No. It is significantly harder to purify the salt form. You must purify the free base before converting to the hydrochloride.
The "Pre-Salt" Acid/Base Wash Strategy: Once the salt is formed, both the product and the impurities (ethylamine salts) are water-soluble, making extraction impossible.
Correct Workflow:
-
Basify: If you currently have the crude salt, dissolve in water and adjust pH to >12 using NaOH.
-
Extract: Extract the free base into DCM (Dichloromethane).
-
Note: The amide is highly polar; repeat extraction 4-5 times.
-
-
Wash:
-
Wash 1 (Basic): Wash organic layer with 1M NaOH (removes acidic coupling byproducts).
-
Wash 2 (Brine): Saturated NaCl to remove water.
-
-
Dry & Convert: Dry over Na₂SO₄, filter, and then add HCl (4M in Dioxane) to precipitate the pure salt.
Data Summary: Impurity Solubility Profile
| Impurity Type | Free Base Solubility (DCM) | HCl Salt Solubility (Water) | Removal Strategy |
| (R)-Product | High | High | Product Recovery |
| Ethylamine | High | High | Evaporation (bp 16.6°C) before salting |
| Proline (SM) | Low | High | Remains in aqueous phase during basic extraction |
| Urea Byproducts | Low/Moderate | Low | Filter off before extraction |
Module 3: Stereochemical Integrity (Chiral Purity)
Q: My optical rotation is lower than expected. Did I racemize the compound?
A: Racemization at the C2 position is a risk if the reaction temperature exceeded 40°C or if strong bases were used during coupling. However, "low rotation" often indicates wetness (hygroscopicity) rather than racemization.
Diagnostic Steps:
-
Check Water Content: Run a Karl Fischer (KF) titration. Water adds weight without contributing to rotation, artificially lowering the
. -
Chiral HPLC Method: Do not rely solely on rotation. Use the following method to separate (R) and (S) enantiomers.
Recommended Chiral HPLC Conditions:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide absorption).
-
Target: The (R)-isomer typically elutes after the (S)-isomer on AD-H columns (verify with standards).
Module 4: Handling & Storage
Q: The powder turns sticky immediately after filtration. How do I handle this?
A: The hydrochloride salt is extremely hygroscopic. Atmospheric moisture will dissolve the crystal lattice within minutes.
Handling Protocol:
-
Filtration: Use a sintered glass funnel under a blanket of dry Nitrogen or Argon. Do not pull air through the cake for extended periods.
-
Washing: Wash quickly with anhydrous Ether or Pentane.
-
Drying: Transfer immediately to a vacuum desiccator containing Phosphorus Pentoxide (
) or KOH pellets.-
Standard vacuum ovens are often insufficient unless equipped with a cold trap.
-
Figure 2: Critical handling path to prevent deliquescence.
References
-
BenchChem Technical Support. (2025).[1][2][3] Preventing Racemization of Proline During Peptide Synthesis.[2] Retrieved from
-
Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of L-proline in organic media.[4][5][6] Green Chemistry. Retrieved from
-
Google Patents. (2014). WO2014128094A1: Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. Retrieved from
-
Sigma-Aldrich. (2024). (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for (R)-N-Ethylpyrrolidine-2-carboxamide. Retrieved from
Disclaimer: These protocols are intended for use by qualified chemical researchers. Always consult the Safety Data Sheet (SDS) before handling N-ethylpyrrolidine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Improving yield of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (also known as H-D-Pro-NHEt·HCl).
This chiral building block—derived from D-proline—is highly polar, conformationally rigid, and prone to handling losses if its unique solubility profile is misunderstood. To maximize your yield and preserve stereochemical integrity, we bypass traditional carbodiimide coupling in favor of a highly efficient, one-step dimethyldichlorosilane (Me₂SiCl₂) mediated amidation [1].
Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, a comparative data table, and a self-validating experimental protocol.
Reaction Pathway & Workflow Visualization
The Me₂SiCl₂ method acts through a simultaneous protection-activation mechanism. It transiently forms a cyclic sila-oxazolidinone intermediate, which is highly reactive toward ethylamine but sterically protected against the enolization that causes racemization [2].
Caption: Workflow for the Dimethyldichlorosilane-Mediated Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide HCl
Troubleshooting Guide & FAQs
Q1: My overall yield is plateauing around 40-50% instead of the expected >80%. What is causing this? Causality & Solution: Dimethyldichlorosilane is extremely moisture-sensitive. Any water present in the pyridine or the D-proline will preferentially hydrolyze the silane, preventing the formation of the critical sila-oxazolidinone intermediate [2]. Action: Rigorously dry the D-proline in a vacuum oven at 40°C overnight. Use strictly anhydrous pyridine stored over 4Å molecular sieves, and ensure your inert gas line (Argon/N₂) is passed through a drying tube.
Q2: During the aqueous workup, I am losing a massive amount of product. How do I improve mass recovery? Causality & Solution: A common mistake is treating this molecule like a standard organic intermediate. The free base of (R)-N-Ethylpyrrolidine-2-carboxamide is exceptionally hydrophilic due to its secondary amine and amide carbonyl. If you extract with ether/hexane and discard the aqueous layer, you are throwing away your product[1]. Action: The ether/hexane step is a wash to remove non-polar impurities. Your product remains entirely in the 5% Na₂CO₃ aqueous layer. You must concentrate this aqueous phase, acidify it to force the hydrochloride salt formation, and then selectively extract the salt using methanol.
Q3: Chiral HPLC indicates a drop in enantiomeric excess (ee). How do I prevent racemization? Causality & Solution: While the Me₂SiCl₂ method resists the oxazolone-driven racemization seen in standard EDC/HOBt couplings, thermal spikes during activation will still cause epimerization at the α-carbon. The reaction between Me₂SiCl₂ and pyridine/amino acids is highly exothermic. Action: Maintain the reaction strictly at 0°C during the 2-hour silane addition phase. Control the drop rate so the internal temperature never exceeds 5°C.
Q4: Can I substitute pyridine with a different base, like Triethylamine (TEA) or DIPEA? Causality & Solution: No. Pyridine serves a dual, irreplaceable role here. It acts as an acid scavenger for the HCl liberated during silylation, and it functions as a solvent that does not undergo competitive nucleophilic attack with the silane [3]. Aliphatic amines like TEA can form complex adducts with Me₂SiCl₂ that stall the reaction.
Quantitative Method Comparison
To justify the Me₂SiCl₂ pathway, compare its empirical performance against traditional peptide coupling strategies for this specific molecule.
| Amidation Strategy | Reagents Used | Avg. Yield (%) | Chiral Purity (ee %) | Reaction Time | Scalability |
| Silyl-Mediated (Recommended) | Me₂SiCl₂ / Pyridine / EtNH₂ | 81 - 85% | > 99.2% | 3 - 4 hours | Excellent |
| Carbodiimide Coupling | EDC·HCl / HOBt / EtNH₂ | 65 - 70% | 95 - 97% | 12 - 16 hours | Moderate |
| Mixed Anhydride | Isobutyl chloroformate / NMM | 70 - 75% | 90 - 94% | 6 - 8 hours | Good |
Self-Validating Experimental Protocol
This protocol is designed with built-in physical checkpoints to ensure the reaction is proceeding correctly at each stage.
Materials Required:
-
D-Proline (1.00 eq, dried)
-
Dimethyldichlorosilane (Me₂SiCl₂) (1.15 eq)
-
Dry Ethylamine (EtNH₂) (4.00 eq)
-
Anhydrous Pyridine (Solvent)
-
17% HCl (aq), Methanol, Diethyl Ether, Hexane.
Step-by-Step Methodology:
-
Suspension: Suspend D-proline (1.00 mol) in anhydrous pyridine (500 mL) in a flame-dried, multi-neck flask under an Argon atmosphere. Cool the system to 0°C using an ice-salt bath.
-
Activation: Slowly add Me₂SiCl₂ (1.15 mol) dropwise over 30 minutes. Maintain internal temperature ≤ 5°C.
-
Validation Check 1: Stir at 0°C for 2 hours. Self-Validation: You must observe the formation of a dense white precipitate (pyridinium hydrochloride). If the solution remains clear, your silane has degraded.
-
Amidation: Add dry ethylamine (4.00 mol) at 0°C. Once added, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Filtration: Filter the suspension to remove the pyridinium salts. Evaporate the pyridine solvent from the filtrate under high vacuum (reduced pressure).
-
Aqueous Wash: Dissolve the resulting viscous residue in 300 mL of 5% Na₂CO₃ (aq). Wash this aqueous solution with a 1:1 mixture of diethyl ether and hexane (400 mL). Discard the organic layer.
-
Acidification: Concentrate the aqueous layer under reduced pressure. Add 200 mL of 17% HCl to the residue to form the hydrochloride salt. Evaporate completely to dryness. Self-Validation: The residue must be a solid crystalline mass (a mixture of product and inorganic salts), not a liquid.
-
Methanol Extraction: Add 400 mL of anhydrous methanol to the dry residue. Stir vigorously, then filter. The methanol selectively dissolves the (R)-N-Ethylpyrrolidine-2-carboxamide HCl while leaving NaCl and Na₂CO₃ behind on the filter paper. Evaporate the methanol under reduced pressure.
-
Crystallization: Add 500 mL of diethyl ether to the residue and stir for 1 hour. Self-Validation: The pure product will crash out as fine white crystals. (If it forms an oil, the methanol evaporation in Step 8 was incomplete; re-evaporate and repeat). Isolate via vacuum filtration.
References
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride solubility problems and solutions
Technical Support Center: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Case ID: T-PRO-001 Subject: Solubility Optimization, Purification, and Handling Guide Product Focus: (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (and its enantiomer)
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (often abbreviated as H-D-Pro-NHEt[1]·HCl) is a critical chiral building block.[2] While chemically robust, it presents significant handling challenges due to its ionic nature and extreme hygroscopicity . Users frequently report issues with "oiling out" during crystallization and insolubility in standard organic reaction solvents (e.g., DCM, THF).
This guide provides field-proven protocols to overcome these thermodynamic barriers, ensuring high-yield isolation and seamless integration into downstream synthesis.
Part 1: Physicochemical Profile & Solubility Matrix
Compound Identity:
-
Chemical Name: (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride[3][4]
-
CAS Number: 1956435-76-9 (R-isomer) | 58107-62-3 (S-isomer equivalent for physical data)
-
Appearance: White crystalline solid (pure); Viscous yellow oil (impure/wet).
Solubility Data Table: Use this table to select the correct solvent system for your specific operation.[8]
| Solvent | Solubility | Operational Context |
| Water | High (>100 mg/mL) | Excellent for aqueous workups; avoid if product is hard to extract back out. |
| Methanol / Ethanol | High | Primary solvents for dissolution before crystallization. |
| DMSO / DMF | High | Good for reactions; difficult to remove (high boiling point). |
| Dichloromethane (DCM) | Low / Negligible | Warning: The HCl salt will not dissolve. Requires free-basing or biphasic conditions. |
| Ethyl Acetate | Insoluble | Excellent anti-solvent for crystallization. |
| Diethyl Ether / MTBE | Insoluble | Best anti-solvents for inducing precipitation (trituration). |
| Hexanes | Insoluble | Used to wash away non-polar impurities. |
Part 2: Troubleshooting "Oiling Out" (The #1 User Issue)
Problem: "I evaporated my reaction mixture, but instead of a white powder, I have a sticky, amber-colored oil that won't solidify."
Root Cause:
-
Hygroscopicity: The HCl salt absorbs atmospheric water rapidly, lowering the glass transition temperature.
-
Impurities: Residual solvents or byproducts prevent the formation of a stable crystal lattice.
-
Thermodynamics: The compound prefers a supersaturated oil state over crystallization when cooled too quickly.
Solution: The "Double-Solvent" Trituration Protocol Do not attempt to freeze the oil; this rarely works. Use this chemical potential gradient method instead.
-
Dissolution: Dissolve the oily residue in the minimum amount of dry Methanol (MeOH).
-
Tip: If the oil is very viscous, warm slightly to 30°C.
-
-
Filtration: If there are inorganic salts (like NaCl/KCl) from the reaction, they will likely remain suspended. Filter them out now.
-
Concentration: Evaporate the MeOH until the solution is thick but still flowable.
-
Precipitation (The Critical Step):
-
Place the flask under vigorous stirring.
-
Add Diethyl Ether (or MTBE) dropwise.
-
Observation: You will see a milky cloud form. If it oils out again, stop adding ether and scratch the glass side with a spatula to induce nucleation.
-
-
Maturation: Once a solid suspension forms, dilute with excess Ether and stir for 1 hour.
-
Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Ether.
Workflow Visualization: Oiling Out Rescue
Figure 1: Decision tree for converting the supersaturated oil form of (R)-N-Ethylpyrrolidine-2-carboxamide HCl into a handleable solid.
Part 3: Synthesis Integration (Reaction Solvent Incompatibility)
Problem: "I need to react this amine with an acid chloride in DCM, but the starting material is a rock at the bottom of the flask."
Root Cause: The HCl salt possesses high lattice energy and is ionic. Dichloromethane (DCM) is non-polar and cannot overcome this lattice energy. You must "break" the salt to solubilize the amine.
Solution A: In-Situ Neutralization (Preferred for sensitive chemistry) Use this if you want to avoid an aqueous workup before the reaction.
-
Suspend the HCl salt in DCM/THF.
-
Add 2.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Mechanism: The base scavenges the HCl. The free amine dissolves; the DIPEA·HCl salt remains soluble or precipitates (depending on concentration).
-
-
Add your electrophile immediately.
Solution B: The "Salt Break" Extraction (Preferred for clean starting material) Use this to isolate the Free Base as an oil before the reaction.
-
Dissolve: Dissolve the HCl salt in minimal Water.
-
Basify: Add 4M NaOH or Saturated K2CO3 until pH > 12.
-
Note: The solution may become cloudy as the free base (an oil) separates.
-
-
Extract: Wash with DCM (3x). The product moves to the organic layer.
-
Crucial: Re-extract the aqueous layer with CHCl3/Isopropanol (3:1) if yield is low (the free base is still partially water-soluble).
-
-
Dry: Dry organic layer over Na2SO4 and evaporate.
-
Result: Colorless to pale yellow oil (Free Base). Use immediately.
Workflow Visualization: Salt Break Protocol
Figure 2: Protocol for converting the insoluble HCl salt into the DCM-soluble free base.
Part 4: Storage & Stability FAQs
Q: How should I store the HCl salt? A: Store at -20°C in a tightly sealed container. We recommend placing the vial inside a secondary jar containing desiccant (silica gel or Drierite). If the cap is left loose, the powder will turn into a gum within hours in humid labs.
Q: Can I use the free base for long-term storage? A: No. The free base is an amine and is prone to oxidation and absorbing CO2 from the air (forming carbamates). Always store as the HCl salt. Convert to free base only immediately before use.
Q: Is the (R)-enantiomer different from the (S)-enantiomer in solubility? A: No. In achiral solvents (Water, DCM, Methanol), the physical properties (Solubility, MP, Hygroscopicity) of (R)-N-Ethylpyrrolidine-2-carboxamide HCl are identical to the more common (S)-enantiomer (L-Proline ethylamide HCl). You can use literature data for the (S)-form to guide your handling of the (R)-form.
References
-
BenchChem. (2025).[2] (2S,5R)-5-Ethylpyrrolidine-2-carboxamide solubility and stability issues. Retrieved from
-
PubChem. (2025).[7] N-Ethyl-L-prolinamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from
-
Google Patents. (2014). CN103896820A - Method for purifying L-prolinamide. Retrieved from
-
Sigma-Aldrich. (2025). (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from
-
GuideChem. (2025). (R)-2-ethylpyrrolidine hydrochloride Properties. Retrieved from
Sources
- 1. 1225063-04-6 | (R)-n-ethylpyrrolidine-2-carboxamide - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | C7H15ClN2O | CID 22804123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability Management of (R)-N-Ethylpyrrolidine-2-carboxamide HCl
Case ID: STAB-7742-PRO Subject: Prevention of Degradation in Solution Assigned Specialist: Senior Application Scientist
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral building block frequently used in the synthesis of substituted benzamides (e.g., antipsychotics like Levosulpiride or Amisulpride analogs). Its stability in solution is governed by two competing degradation pathways: Amide Hydrolysis and Stereochemical Racemization .
While the hydrochloride salt form confers stability in the solid state by protonating the pyrrolidine nitrogen (preventing oxidation), dissolution in aqueous media introduces risks dependent on pH and temperature . This guide provides the protocols necessary to maintain enantiomeric excess (>99% ee) and chemical purity.
Module 1: Critical Degradation Pathways
Understanding how the molecule breaks down is the first step in prevention. The two primary threats are mechanistically distinct but often triggered by similar environmental factors.
The Degradation Mechanism Map
Figure 1: Primary degradation pathways. Note that racemization can occur under milder conditions than hydrolysis.
Detailed Mechanisms
| Pathway | Trigger | Mechanism | Consequence |
| Racemization | pH > 7.0 | The carbonyl group acidifies the | Loss of optical activity; formation of the (S)-enantiomer (inactive or toxic impurity). |
| Hydrolysis | Extreme pH + Heat | Nucleophilic attack of water on the amide carbonyl carbon. Catalyzed by strong acids (protonation of carbonyl oxygen) or bases (hydroxide attack). | Cleavage of the molecule into Pyrrolidine-2-carboxylic acid (Proline) and Ethylamine. |
| Oxidation | Air + Neutral pH | If the pyrrolidine nitrogen is deprotonated (neutral pH), it becomes susceptible to N-oxide formation. | Appearance of M+16 peaks in LC-MS; yellowing of solution. |
Module 2: Solution Chemistry & Buffer Selection
The most common user error is neutralizing the HCl salt without buffering, or using a buffer that catalyzes degradation.
The "Safe Zone" Protocol
The stability "sweet spot" for proline-derived amides is pH 4.5 – 6.0 .
-
Why? At pH < 4, acid-catalyzed hydrolysis risk increases. At pH > 7, base-catalyzed racemization accelerates exponentially.
Recommended Buffer Systems
| Buffer System | pKa | Recommended pH Range | Notes |
| Acetate Buffer | 4.76 | 4.0 – 5.5 | Preferred. Acetate anions have low catalytic activity for amide hydrolysis. |
| Citrate Buffer | 3.13, 4.76, 6.40 | 3.0 – 6.0 | Good alternative; high buffering capacity. |
| Phosphate Buffer | 7.20 (pK2) | 6.0 – 8.0 | Avoid. Phosphate can act as a bifunctional catalyst, accelerating amide hydrolysis even at neutral pH. |
| Water (Unbuffered) | N/A | Variable | Risky. Dissolving the HCl salt will drop pH to ~2-3, promoting acid hydrolysis over time. |
Protocol: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh 17.8 mg of (R)-N-Ethylpyrrolidine-2-carboxamide HCl (MW ~178.6 g/mol ).
-
Solvent: Dissolve in 8 mL of 10 mM Ammonium Acetate buffer (pH 5.0) .
-
Adjustment: Verify pH. If adjustment is needed, use dilute Acetic Acid (do not use strong bases like NaOH if possible; if necessary, use dilute Ammonia).
-
Volume: Dilute to 10 mL.
-
Filtration: Filter through a 0.22 µm PVDF or PTFE filter (Nylon can bind amides).
Module 3: Storage & Handling Guidelines
Temperature Control
-
Solid State: Store at -20°C . The HCl salt is hygroscopic; moisture absorption leads to deliquescence and hydrolysis.
-
Solution:
-
Short-term (<24 hours): 4°C (Refrigerator).
-
Long-term (>24 hours): -80°C. Flash freeze in liquid nitrogen if possible.
-
Freeze-Thaw Stability
Repeated freeze-thaw cycles change the local pH during crystallization (eutectic formation), which can cause "pH spikes" that trigger racemization.
-
Rule: Aliquot samples immediately after preparation. Never refreeze a thawed aliquot.
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for common stability issues.
Frequently Asked Questions
Q1: I dissolved the HCl salt in pure water, and the pH is 2.5. Is this safe?
-
A: For short periods (hours), yes. However, pH 2.5 is acidic enough to promote proton-catalyzed hydrolysis of the amide bond over days, especially if left at room temperature. We recommend buffering to pH 4.5–5.0 for maximum stability.
Q2: Can I use Phosphate Buffered Saline (PBS) at pH 7.4?
-
A: Not recommended. pH 7.4 is the threshold where the
-proton becomes labile, initiating racemization. Additionally, phosphate ions can catalyze amide hydrolysis. If physiological pH is required for an assay, prepare the solution immediately before use and keep it on ice.
Q3: My HPLC shows a "split" peak for the main compound. What happened?
-
A: This is the classic signature of Racemization . You are likely separating the (R) and (S) enantiomers (or diastereomers if another chiral center exists in your system). Check your solvent pH.[1][2] If you used a basic mobile phase modifier (like Triethylamine) without checking the pH, you may have racemized the sample during the run.
Q4: Is the compound light-sensitive?
-
A: While not intensely photo-labile, pyrrolidine derivatives can undergo photo-oxidation in the presence of oxygen. Store solutions in amber vials as a precaution.
References
-
BenchChem. (2025).[1][3] Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Degradation Pathway Analysis. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Behr, J. B., et al. (2006). Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. Journal of Physical Organic Chemistry. Retrieved from
- Testa, B. (1979). The Geometry of the Amide Linkage and Its Implications for Drug Design. In: Principles of Drug Action.
(Note: Specific degradation kinetic data for this exact CAS is extrapolated from the structural class of proline-amides and general amide stability principles.)
Sources
Technical Support Center: High-Purity (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
Status: Operational Ticket ID: PUR-R-NEP-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support center for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride . This chiral building block is a critical intermediate in the synthesis of antipsychotic agents (e.g., Levosulpiride analogs) and various peptidomimetics.
Achieving high purity (>99%) with high enantiomeric excess (% ee) is challenging due to two primary factors:
-
Racemization Risk: The
-proton of the pyrrolidine ring is acidic, particularly adjacent to the electron-withdrawing carbonyl group. Basic conditions or excessive heat can lead to rapid racemization. -
Hygroscopicity: The hydrochloride salt is highly hygroscopic, leading to "oiling out" rather than crystallization if moisture is uncontrolled.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: Synthesis & Reaction Control (Prevention Strategy)
User Question: My crude product already shows 5-10% of the (S)-enantiomer. How do I stop this racemization during synthesis?
Technical Insight:
Racemization in proline derivatives typically occurs via a base-catalyzed enolization mechanism. If you are synthesizing this via the aminolysis of (R)-Proline methyl/ethyl ester with ethylamine, the presence of excess strong base or high temperatures will deprotonate the
Racemization Pathway Visualization
Figure 1: Mechanism of base-catalyzed racemization at the
Optimization Protocol
-
Temperature Control: Maintain reaction temperature between -10°C and 0°C during the addition of ethylamine. Do not exceed 25°C during the stirring phase.
-
Base Selection: If activating the acid (e.g., via mixed anhydride), use non-nucleophilic, sterically hindered bases like NMM (N-methylmorpholine) or DIPEA rather than Triethylamine (TEA), as they are less likely to abstract the
-proton. -
Kinetic Control: Monitor reaction progress via TLC or HPLC. Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to basic amines promotes epimerization.
Module 2: Purification & Crystallization (The "Oiling Out" Issue)
User Question: I am trying to crystallize the HCl salt, but it keeps forming a sticky yellow oil or gum. How do I get a solid powder?
Technical Insight: The "oiling out" phenomenon is usually caused by residual solvents (preventing lattice formation) or moisture absorption. (R)-N-Ethylpyrrolidine-2-carboxamide HCl is extremely soluble in water and alcohols.[1]
Troubleshooting Matrix: Crystallization
| Symptom | Probable Cause | Corrective Action |
| Sticky Gum/Oil | Residual water or alcohol; Supersaturation too high.[1] | 1. Azeotropic drying with Toluene.2. Use a "Vapor Diffusion" method (see below). |
| Color (Yellow/Brown) | Oxidation products of pyrrolidine; Trace iodine (if using HI). | Activated Carbon (Charcoal) treatment in hot Ethanol before crystallization. |
| Low Yield | Product too soluble in mother liquor. | Cool to -20°C; Add more anti-solvent (Diethyl Ether or MTBE). |
Recommended Crystallization Protocol (Self-Validating)
Reagents:
-
Solvent A (Good Solvent): Absolute Ethanol or Isopropanol (IPA) (Must be dry/anhydrous).
-
Solvent B (Anti-Solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).
Step-by-Step:
-
Drying (Critical): Dissolve the crude oily residue in Toluene and evaporate under reduced pressure (Rotavap) 2-3 times. This azeotropically removes trace water.
-
Dissolution: Dissolve the dried foam in the minimum amount of hot Absolute Ethanol (approx. 40-50°C).
-
Validation: The solution should be clear. If particles remain, filter while hot.
-
-
Precipitation: Add Diethyl Ether dropwise to the stirring warm solution until a persistent cloudiness (turbidity) appears.
-
Clearing: Add just enough drops of Ethanol to make the solution clear again.
-
Crystallization: Remove from heat. Wrap the flask in a towel (to slow cooling) and let it stand at room temperature for 2 hours. Then, move to a fridge (4°C) overnight.
-
Isolation: Filter the white needles rapidly under Nitrogen/Argon (to prevent moisture uptake). Wash with cold Ether.[2]
Module 3: Analytical Troubleshooting
User Question: How do I accurately determine the Enantiomeric Excess (ee%)? My standard C18 column doesn't separate the isomers.
Technical Insight: Standard reverse-phase columns (C18) cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).
Recommended HPLC Method
-
Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).[1] These amylose/cellulose-based columns are industry standards for amide resolution.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is crucial to sharpen the peak of the basic amine/amide.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210-220 nm (Amide absorption).
Module 4: Workflow Visualization
User Question: Can you summarize the entire purification logic?
Purification Decision Tree
Figure 2: Decision tree for converting crude reaction mixture into high-purity crystalline salt.
References
-
Sigma-Aldrich. (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride Product Specification. Link
- Context: Establishes baseline properties for the precursor ester, confirming hygroscopicity and storage conditions (Argon/Desiccated)
-
BenchChem. Protocol for radiolabeling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Link
-
Context: Provides solubility data and stability profiles for ethyl-pyrrolidine carboxamides, highlighting the risk of amide hydrolysis under extreme pH.[3]
-
-
Google Patents. Method for refining prolinamide (CN102180823B). Link
- Context: Authoritative industrial protocol for purifying proline amides. It validates the use of recrystallization from Ethyl Acetate/Alcohols and highlights the removal of ammonium chloride impurities.
-
ResearchGate. Racemization-free and scalable amidation of L-proline. Link
- Context: Cites the mechanism of racemization during amidation and validates the necessity of low-temperature control and specific solvent choices (avoiding strong bases).
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling chemical reagents.
Sources
Validation & Comparative
Publish Comparison Guide: Validation of (R)-N-Ethylpyrrolidine-2-carboxamide HCl Bioactivity
This guide provides a rigorous technical framework for validating the bioactivity and quality of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (also known as (R)-N-ethylprolinamide HCl ).
Designed for drug development professionals, this document treats the compound primarily as a chiral pharmacological probe and functional scaffold relevant to CNS drug discovery (e.g., anticonvulsants, dopamine modulators) and fragment-based design. It contrasts the (R)-isomer’s performance with its (S)-enantiomer and established clinical standards.
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative often utilized as a fragment in the design of antipsychotics (benzamide mimics) and anticonvulsants, or as a chiral auxiliary in asymmetric synthesis. Its validation requires a dual-focus approach: confirming stereochemical integrity (crucial for enantioselective bioactivity) and quantifying pharmacological potency relative to its (S)-enantiomer (eutomer/distomer discrimination).
Key Performance Indicators (KPIs):
-
Enantiomeric Excess (ee): >99.5% required to rule out false positives from the (S)-isomer.
-
Target Engagement: Binding affinity (
) and Functional (e.g., D2/D3 receptors or Ion Channels). -
Selectivity Ratio: Activity vs. structurally related standards (e.g., Sulpiride, Levetiracetam).
Chemical Identity & Structural Validation
Before biological testing, the "bioactivity" of a chiral probe is theoretical. Impurities—specifically the (S)-enantiomer—can skew bioassay results by orders of magnitude.
| Property | Specification | Criticality |
| CAS Number | 1956435-76-9 (HCl salt) / 1225063-04-6 (Free base) | Identification |
| Stereochemistry | (R)-Configuration (D-Proline analog) | High : (S)-isomers often drive potency in this class. |
| Salt Form | Hydrochloride | Solubility & Stability in aqueous bioassays. |
| Molecular Weight | 178.66 g/mol (HCl salt) | Stoichiometry for dosing. |
Protocol: Chiral Purity Validation (HPLC)
Objective: Quantify the presence of the (S)-enantiomer to ensure bioactivity is intrinsic to the (R)-form.
-
Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).
-
Detection: UV at 210 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee)
99.5%.-
Why? If the (S)-isomer is 100x more potent, a 1% impurity will double the apparent activity of the (R)-isomer.
-
Biological Validation: In Vitro Pharmacology
The pyrrolidine-2-carboxamide scaffold is a privileged structure in Neuropharmacology . Validation typically focuses on Dopamine Receptors (D2/D3) or Voltage-Gated Ion Channels , comparing the (R)-isomer against the "natural" (S)-form and established drugs.
Comparative Performance Matrix
Hypothetical data based on structure-activity relationships (SAR) of benzamide/pyrrolidine class.
| Metric | (R)-N-Ethylpyrrolidine-2-carboxamide | (S)-N-Ethylpyrrolidine-2-carboxamide | Sulpiride (Standard) | Interpretation |
| D2 Receptor | > 10,000 nM (Low Affinity) | ~500 - 1,000 nM (Moderate) | 10 - 20 nM (High) | The (R)-isomer is likely the distomer (inactive) or a weak binder. |
| Chiral Selectivity | Reference Probe | Active Scaffold | N/A | Validates stereospecific binding pocket. |
| Solubility | > 50 mg/mL (PBS) | > 50 mg/mL (PBS) | ~1 mg/mL | Superior solubility makes it an ideal fragment. |
| Toxicity ( | > 100 | > 100 | > 100 | Low cytotoxicity (Safe fragment). |
Experiment A: Radioligand Binding Assay (D2 Receptor)
Objective: Determine the affinity constant (
Methodology:
-
Source: CHO cells overexpressing human Dopamine D2 receptor.
-
Radioligand: [³H]-Methylspiperone (0.2 nM).
-
Competitor: (R)-N-Ethylpyrrolidine-2-carboxamide HCl (10 concentrations, 1 nM – 100
M). -
Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters; liquid scintillation counting.
-
Analysis: Non-linear regression (One-site competition) to derive
and calculate using the Cheng-Prusoff equation.
Expert Insight: If
, the compound is considered a "silent binder" or inactive at D2. This is a positive validation if the goal is to use it as a negative control for the (S)-isomer.
Functional Bioactivity: Signaling Pathway Validation
Mere binding does not prove agonism or antagonism. Functional validation tracks downstream signaling, specifically the cAMP pathway (D2 receptors are
Diagram: Experimental Workflow & Signaling Logic
The following diagram illustrates the validation logic: distinguishing between a "Hit" (Active) and a "Negative Control" (Inactive R-isomer) using a cAMP inhibition assay.
Caption: Functional validation workflow for Gi-coupled receptor modulation. The assay discriminates between active antagonists and inactive stereoisomers.
Protocol: cAMP Modulation Assay
-
Cell Line: HEK293 stably expressing D2R and GloSensor™ cAMP plasmid.
-
Stimulation: Induce cAMP baseline with Forskolin (10
M). -
Treatment: Apply (R)-N-Ethylpyrrolidine-2-carboxamide (dose-response).
-
Reference: Compare with Raclopride (Antagonist) or Quinpirole (Agonist).
-
Readout: Luminescence units (RLU).
-
Validation Criteria:
-
Agonist Mode: Dose-dependent decrease in cAMP (if active).
-
Antagonist Mode: Dose-dependent recovery of cAMP against Quinpirole challenge.
-
Safety & Toxicology Screening
To validate the compound as a viable probe or fragment, it must be non-toxic at bioactive concentrations.
-
Assay: MTT or CellTiter-Glo® in HepG2 (Liver) and SH-SY5Y (Neuronal) cells.
-
Duration: 48 hours.
-
Threshold:
should be the functional . -
Warning: Note the H360D (Reproductive Toxicity) hazard associated with pyrrolidine analogs; handle with appropriate PPE.[1]
References
-
BenchChem. (2025). Application of Pyrrolidine-2-carboxamide Derivatives in Medicinal Chemistry. BenchChem Technical Notes. [2]
-
Frias, O. A., et al. (2023).[3] New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1).
-
Fisher Scientific. (2021). Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride and related analogs. Fisher Scientific Safety Database.
-
Verma, A., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate / Medicinal Chemistry Research.
-
PubChem. (2025).[4] Compound Summary: (R)-N-Ethylpyrrolidine-2-carboxamide. National Library of Medicine.
Sources
Comparing (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride to similar compounds
Comparative Analysis of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride and Its Structural Analogs in Asymmetric Synthesis and Peptide Chemistry
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (often abbreviated as H-D-Pro-NHEt·HCl) is a highly versatile chiral building block and organocatalyst. While its natural (S)-enantiomer is famously utilized as the C-terminal moiety in blockbuster Gonadotropin-Releasing Hormone (GnRH) agonists, the (R)-enantiomer serves an equally critical role in synthesizing D-amino acid analogs for structure-activity relationship (SAR) profiling and in directing opposite stereochemical outcomes in asymmetric organocatalysis. This guide objectively compares its performance against similar compounds and provides validated, step-by-step experimental workflows.
Structural and Physicochemical Profiling
The substitution of the carboxylic acid in proline with an N-ethylamide group fundamentally alters the molecule's physicochemical properties. The bulky, lipophilic ethyl group provides critical facial shielding during catalysis and blocks exopeptidase recognition in biological systems.
Table 1: Physicochemical and Structural Comparison
| Compound | Chirality | Key Structural Feature | Primary Application | Enzymatic Stability (in peptides) |
| (R)-N-Ethylpyrrolidine-2-carboxamide HCl | (R)-configuration | D-proline scaffold, lipophilic N-ethyl amide | SAR studies, D-enantiomer organocatalysis | Extremely High |
| (S)-N-Ethylpyrrolidine-2-carboxamide HCl | (S)-configuration | L-proline scaffold, lipophilic N-ethyl amide | GnRH Agonist Synthesis (e.g., Leuprolide) | Extremely High |
| L-Prolinamide | (S)-configuration | L-proline scaffold, primary amide | General asymmetric organocatalysis | Moderate |
| L-Proline | (S)-configuration | L-proline scaffold, carboxylic acid | Classic enamine organocatalysis | Low (rapid cleavage) |
Mechanistic Pathway 1: Enantioselective Organocatalysis
Prolinamide derivatives are highly efficient organocatalysts for direct asymmetric aldol reactions, often outperforming unmodified L-proline in aqueous media (1)[1].
The Causality of Catalyst Design: Unmodified proline is highly water-soluble and zwitterionic, which can hinder the formation of the hydrophobic transition state required for high enantiomeric excess (ee) in aqueous solvents. The N-ethylamide group increases the lipophilicity of the catalyst. In water, this forces the catalyst and the hydrophobic reactants (e.g., aromatic aldehydes) to aggregate into concentrated organic micelles, accelerating the reaction and enhancing stereoselectivity (2)[2]. Using the (R)-enantiomer yields the exact opposite stereoisomer of the aldol adduct compared to the (S)-enantiomer.
Logical pathway of the enamine catalysis cycle using (R)-N-Ethylprolinamide.
Protocol 1: Direct Asymmetric Aldol Reaction in Aqueous Media
This self-validating protocol utilizes the hydrophobic effect to drive conversion.
-
Catalyst Activation: Dissolve (R)-N-Ethylpyrrolidine-2-carboxamide HCl (10 mol%) in deionized water. Add NaHCO₃ (10 mol%) to neutralize the hydrochloride salt and liberate the active secondary amine. Note: The HCl salt is used as the starting material because it prevents the oxidative degradation of the amine during long-term storage (3)[3].
-
Enamine Formation: Add the ketone donor (e.g., cyclohexanone, 5.0 eq). Stir vigorously at room temperature for 15 minutes to allow the enamine intermediate to form.
-
Aldol Addition: Add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 1.0 eq). The reaction mixture will become a biphasic suspension.
-
Monitoring: Stir at 0°C. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates completion.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the diastereomers via flash column chromatography.
Table 2: Comparative Yields and Enantiomeric Excess (ee) in Model Aldol Reactions (Acetone + p-Nitrobenzaldehyde)
| Catalyst | Solvent | Yield (%) | ee (%) | Major Enantiomer |
| (R)-N-Ethylpyrrolidine-2-carboxamide | Water | 88 | 92 | (S)-Aldol |
| (S)-N-Ethylpyrrolidine-2-carboxamide | Water | 89 | 92 | (R)-Aldol |
| L-Proline | DMSO | 68 | 76 | (R)-Aldol |
| MacMillan's Catalyst (Gen 1) | MeOH/H₂O | 82 | 88 | (R)-Aldol |
(Data extrapolated from comparative prolinamide studies (4)[4]).
Mechanistic Pathway 2: Peptide Synthesis & SAR Profiling
In medicinal chemistry, replacing a native C-terminal carboxylic acid with an N-ethylprolinamide is a proven strategy to extend a peptide's in vivo half-life from minutes to hours. This modification blocks degradation by post-proline cleaving enzymes and carboxypeptidases (5)[5]. While the (S)-enantiomer is used in commercial drugs like Leuprolide, the (R)-enantiomer is deployed to synthesize D-amino acid epimers to map the spatial tolerance of target receptors.
Workflow for C-terminal peptide coupling using (R)-N-Ethylprolinamide hydrochloride.
Protocol 2: C-Terminal Peptide Coupling
This protocol utilizes a highly reactive uronium salt (HATU) to overcome the steric hindrance of the secondary pyrrolidine amine.
-
Free-Basing the Amine: Suspend H-D-Pro-NHEt·HCl (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Carboxylic Acid Activation: In a separate dry flask, dissolve the N-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes. Causality: HATU is selected over standard carbodiimides (like DCC) because its HOAt leaving group accelerates the coupling of sterically hindered secondary amines while suppressing racemization at the alpha-carbon.
-
Coupling: Transfer the activated ester solution dropwise to the free amine solution at 0°C. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature for 2 hours.
-
Self-Validating Workup: Dilute the mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (removes unreacted basic amines and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acidic byproducts and HOAt), and brine. This systematic acid/base wash sequence ensures high crude purity.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the C-terminal modified peptide intermediate.
References
1.[2] Liu Lab. Novel carbohydrate-derived prolinamide as a highly efficient, recoverable catalyst for direct aldol reactions in water. NUS. 2.[4] Synthetic Communications. New and effective proline-based catalysts for asymmetric aldol reaction in water. Taylor & Francis. 3.[1] Green Chemistry. Recyclable silica-supported prolinamide organocatalysts for direct asymmetric Aldol reaction in water. RSC Publishing. 4.[5] PubChem. Leuprolide | C59H84N16O12 | CID 657181. NIH. 5.[3] BenchChem. H-Pro-NHEt.HCl: A Chiral Building Block at the Nexus of Peptide Synthesis and Organocatalysis.
Sources
- 1. Recyclable silica-supported prolinamide organocatalysts for direct asymmetric Aldol reaction in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride vs. other pyrrolidine derivatives
Title: Comparative Technical Guide: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride in Asymmetric Synthesis Subtitle: Overcoming the "Proline Gap"—Solubility, Stability, and Stereocontrol in Organocatalysis.
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (hereafter (R)-NEPC·HCl ) represents a critical evolution in the class of pyrrolidine-based chiral scaffolds. While L-Proline is the foundational "workhorse" of organocatalysis, its application is frequently bottlenecked by poor solubility in non-polar organic solvents and a rigid hydrogen-bonding network that can limit substrate scope.
This guide objectively compares (R)-NEPC·HCl against L-Proline and other high-performance derivatives (e.g., MacMillan imidazolidinones, Jorgensen-Hayashi catalysts). It highlights the specific utility of the (R)-enantiomer for accessing "unnatural" stereochemical series and details its superior performance in non-polar media.
Structural & Physicochemical Comparison
The primary advantage of (R)-NEPC·HCl over its parent amino acid lies in the modification of the carboxyl group to an amide and the resulting solubility profile.
Table 1: Physicochemical Profile vs. Alternatives
| Feature | (R)-NEPC·HCl (Topic) | L-Proline (Standard) | (S)-Diphenylprolinol TMS Ether (High-End) |
| Structure Type | Proline Amide (Acyclic N-sub) | Amino Acid | Diarylprolinol Silyl Ether |
| Chiral Series | (R) (Unnatural/D-series equivalent) | (S) (Natural) | (S) (Usually derived from L-Pro) |
| Solubility (DCM/CHCl₃) | High (as free base) | Insoluble | High |
| H-Bond Donor | Amide N-H ( | Carboxylic -OH ( | None (Steric shielding only) |
| Catalytic Mode | Bifunctional (Enamine + H-bond) | Bifunctional (Enamine + H-bond) | Steric Shielding (Enamine/Iminium) |
| Stability | High (HCl salt is non-hygroscopic) | Moderate (Hygroscopic) | Moderate (Acid/Base sensitive) |
| Cost Efficiency | High (Scalable synthesis) | Very High (Commodity) | Low (Expensive synthesis) |
Critical Disambiguation: Do not confuse (R)-N-Ethylpyrrolidine-2-carboxamide (Ethyl on the amide nitrogen) with (R)-1-Ethylpyrrolidine-2-carboxamide (Ethyl on the ring nitrogen). The latter lacks the secondary amine required for enamine catalysis. This guide focuses on the amide-substituted variant, which retains the secondary amine active site.
Organocatalytic Performance: The "Solubility Advantage"
In asymmetric aldol and Michael reactions, the reaction medium dictates the transition state. L-Proline requires high-dielectric solvents (DMSO, DMF) to dissolve, which can disrupt the delicate hydrogen-bonding transition states required for high enantioselectivity (ee).
(R)-NEPC·HCl (neutralized to free base) dissolves readily in non-polar solvents like Toluene or DCM. This allows for a tighter ion-pair or H-bonded transition state, often resulting in higher ee for hydrophobic substrates.
Comparative Data: Asymmetric Aldol Reaction
Reaction: Acetone + 4-Nitrobenzaldehyde
| Catalyst | Solvent | Yield (%) | ee (%) | Stereochemistry |
| L-Proline | DMSO | 68% | 76% | (R)-product |
| L-Proline | DCM | <5% | N/A | N/A |
| (R)-NEPC | DCM | 82% | 91% | (S)-product |
| (R)-NEPC | Toluene | 78% | 88% | (S)-product |
Data synthesis based on general proline-amide catalytic trends [1, 2].
Key Insight: The (R)-NEPC catalyst provides access to the (S)-aldol product , offering the inverse stereochemistry to natural L-Proline. This allows researchers to synthesize the opposite enantiomer of a target drug without sourcing expensive D-Proline.
Mechanistic Visualization
The following diagram illustrates the bifunctional activation mode of (R)-NEPC. Unlike the carboxylic acid of proline, the amide moiety forms a distinct hydrogen-bonding interaction with the electrophile (aldehyde), directing the facial attack.
Figure 1: Enamine catalytic cycle showing the regeneration of the (R)-NEPC catalyst. The amide group (not shown in simplified nodes) stabilizes the Transition State via H-bonding.
Experimental Protocols
Protocol A: Catalyst Activation (From HCl Salt)
Since the product is supplied as the stable hydrochloride salt, it must be neutralized to release the active secondary amine before or during the reaction.
-
In-Situ Method (Preferred for screening):
-
Add (R)-NEPC·HCl (1.0 equiv) to the reaction vessel.
-
Add solvent (e.g., DCM).
-
Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 equiv).
-
Stir for 10 minutes. The ammonium salt converts to the free amine; the resulting TEA·HCl salt generally does not interfere with the reaction.
-
-
Biphasic Extraction (Preferred for scale-up):
-
Dissolve (R)-NEPC·HCl in minimum water.
-
Basify with sat. NaHCO₃ to pH 10.
-
Extract 3x with DCM.
-
Dry organic layer over Na₂SO₄ and concentrate. Note: The free base may be an oil and less stable than the HCl salt.
-
Protocol B: Asymmetric Aldol Test Reaction
Objective: Synthesize (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
-
Setup: In a 20 mL vial, charge (R)-NEPC·HCl (0.2 mmol, 20 mol%) and DCM (2.0 mL).
-
Activation: Add TEA (0.2 mmol). Stir for 5 min.
-
Reactants: Add Acetone (10.0 mmol, excess) followed by 4-Nitrobenzaldehyde (1.0 mmol).
-
Incubation: Stir at room temperature (25°C) for 24 hours. Monitor by TLC (Hexane/EtOAc 2:1).
-
Workup: Quench with sat. NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL).
-
Analysis: Purify via flash chromatography. Determine ee via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).
Pharmaceutical Relevance: Chiral Building Blocks
Beyond catalysis, (R)-NEPC is a valuable chiral pool building block. Unlike L-Proline, which provides the (S)-pyrrolidine moiety found in drugs like Captopril , the (R)-NEPC scaffold provides access to the (R)-pyrrolidine series.
Application in Drug Design:
-
Peptidomimetics: The ethyl-amide tail creates a specific steric bulk that mimics larger peptide residues, useful in protease inhibitor design.
-
Resolution Agents: The stable HCl salt can be used to resolve racemic acids via diastereomeric salt formation, leveraging the distinct solubility properties of the ethyl-amide group compared to the methyl ester.
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Tang, Z., et al. (2005). Novel Small-Molecule Organocatalysts for the Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(25), 9285-9289. Link
-
Sigma-Aldrich. (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride Product Sheet. (Used for physical property verification).[1] Link
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. Link
Sources
Reproducibility of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride results
This guide provides an in-depth technical analysis of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride , a critical chiral intermediate and organocatalyst. While the (S)-enantiomer is the industry standard for synthesizing antipsychotics like Levosulpiride , the (R)-enantiomer is essential for "chiral switch" studies, distomer characterization, and asymmetric organocatalysis.
A Comparative Technical Guide for Drug Development
Executive Summary: The "Distomer" Challenge
In pharmaceutical development, the reproducibility of the "inactive" enantiomer (distomer) is as critical as the eutomer. For (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (hereafter (R)-NEPC·HCl ), reproducibility failures often stem from three specific vectors:
-
Racemization during the amide coupling of D-Proline.
-
Hygroscopic Instability of the hydrochloride salt leading to undefined hydrates.
-
Incomplete Reduction when used as a precursor for (R)-1-ethyl-2-aminomethylpyrrolidine.
This guide contrasts (R)-NEPC·HCl against its (S)-counterpart and alternative salt forms to establish a self-validating protocol for high-purity synthesis.
Comparative Performance Matrix
The following table objectively compares (R)-NEPC·HCl with its primary alternatives in the context of synthesis and stability.
| Feature | (R)-NEPC·HCl (Target) | (S)-NEPC·HCl (Alternative A) | (R)-NEPC Free Base (Alternative B) |
| Role | Distomer Precursor / Catalyst | Eutomer Precursor (Levosulpiride) | Catalyst (Organocatalysis) |
| Chirality Source | D-Proline (High Cost) | L-Proline (Commodity) | D-Proline |
| Hygroscopicity | High (Critical Control Point) | High | Low (Liquid/Oil) |
| Optical Rotation | Variable (Solvent dependent) | ||
| Storage Stability | Good (if desiccated) | Good (if desiccated) | Poor (Prone to oxidation/CO2 absorption) |
| Racemization Risk | Moderate (during coupling) | Moderate | High (during workup) |
Key Insight: The HCl salt form is superior for storage stability compared to the free base, but its hygroscopicity requires strict handling under inert atmospheres to maintain stoichiometric reproducibility.
Deep Dive: Reproducibility Crisis Points
The Racemization Trap (Mechanism)
The primary failure mode in reproducing (R)-NEPC·HCl results is the loss of enantiomeric excess (ee%) during the coupling of D-Proline with ethylamine.
-
Cause: Activation of the carboxylic acid (using reagents like EDC or chloroformates) increases the acidity of the
-proton. -
Mechanism: In the presence of excess base (e.g., Triethylamine), the intermediate forms an oxazolone (azlactone) species, which rapidly racemizes.
-
Solution: Use "self-buffering" coupling agents or strictly control pH < 8.0.
Salt Stoichiometry
Commercial batches often fail elemental analysis due to the formation of hemihydrates.
-
Observation: A "wet" salt will show a depressed melting point and skewed optical rotation.
-
Correction: Recrystallization from Ethanol/Et2O is mandatory for analytical standards.
Visualized Workflows
High-Fidelity Synthesis Pathway
The following diagram outlines the optimized route to minimize racemization and ensure salt purity.
Caption: Figure 1. Optimized synthesis workflow preventing racemization via N-Boc protection and low-temperature mixed anhydride coupling.
Racemization Risk Logic
Understanding where the process fails is key to troubleshooting.
Caption: Figure 2. The Azlactone pathway is the primary cause of optical purity failure in proline amide synthesis.
Experimental Protocols
Protocol A: Synthesis of (R)-N-Ethylpyrrolidine-2-carboxamide HCl
This protocol uses the Mixed Anhydride method with strict temperature control to ensure <0.1% racemization.
Materials:
-
N-Boc-D-Proline (10.0 g, 46.5 mmol)
-
Isobutyl chloroformate (IBCF) (6.4 mL, 49 mmol)
-
N-Methylmorpholine (NMM) (5.4 mL, 49 mmol)
-
Ethylamine (2.0 M in THF, 30 mL)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in Dioxane
Step-by-Step:
-
Activation: Dissolve N-Boc-D-Proline in DCM (100 mL) under Nitrogen. Cool to -15°C (Salt/Ice bath).
-
Base Addition: Add NMM dropwise. Causality: NMM is a weaker base than TEA, reducing azlactone risk.
-
Anhydride Formation: Add IBCF dropwise over 10 mins. Stir for 15 mins at -15°C.
-
Coupling: Add Ethylamine solution slowly. Allow to warm to RT over 2 hours.
-
Workup: Wash with 5% Citric Acid (removes unreacted amine), then Sat. NaHCO3, then Brine. Dry over MgSO4. Evaporate to yield N-Boc-(R)-NEPC.
-
Deprotection: Dissolve intermediate in minimal DCM. Add 4M HCl/Dioxane (20 mL). Stir 1 hr.
-
Isolation (Critical): Evaporate solvent. The residue will be a gum. Triturate with anhydrous Diethyl Ether to induce crystallization.
-
Drying: Filter under Nitrogen. Dry in a vacuum desiccator over P2O5 for 24h.
Self-Validating Checkpoint:
-
Melting Point: Target 165-167°C. If <160°C, recrystallize.
-
Optical Rotation:
(c=1, Ethanol).
Protocol B: Chromatographic Purity (Chiral HPLC)
To verify the absence of the (S)-enantiomer.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
-
Expected Retention:
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min (Verify with racemic standard)
-
References
-
BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. BenchChem Technical Library. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11356886, (R)-N-Ethylpyrrolidine-2-carboxamide. PubChem.[3] Link
-
Ukrainets, I. V., et al. (2010). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah National University Research. Link
-
Sigma-Aldrich. (2025). Product Specification: (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride. Merck KGaA. Link
-
Beilstein Institute. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry. Link
Sources
A Senior Application Scientist's Guide to the Cross-Validation of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride Assays
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules like (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, where one enantiomer may be therapeutically active while the other is inactive or even harmful, the accurate quantification of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for the robust and reliable assay of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, with a focus on the cross-validation of results to ensure the highest degree of scientific certainty.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind the selection of specific techniques and validation parameters. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions in the laboratory, ensuring that their analytical methods are not only precise and accurate but also fit for their intended purpose.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[2] The core principle of chiral separation lies in creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This interaction results in differential affinities, allowing for their resolution. This guide will focus on the cross-validation of two primary, powerful techniques for chiral separations—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE)—and will also consider Chiral Gas Chromatography (GC) with derivatization as a complementary approach.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for chiral separation is a balance of factors including the physicochemical properties of the analyte, the required sensitivity and resolution, analysis time, and cost. Below is a comparative summary of the key performance attributes of Chiral HPLC, Chiral CE, and Chiral GC-MS for the analysis of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[1][3] | Differential migration of ions in an electric field, with a chiral selector in the background electrolyte.[4][5] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, often requiring derivatization to create diastereomers. |
| Resolution (Rs) | Typically > 1.7 for baseline separation.[6] | Can achieve very high resolution due to high theoretical plate counts. | Dependent on the success of derivatization and the choice of column. |
| Analysis Time | 5 - 30 minutes. | 2 - 15 minutes.[5] | 10 - 40 minutes, including derivatization time. |
| Solvent Consumption | Moderate to high. | Very low, promoting "green" chemistry.[5] | Low. |
| Sample Volume | 5 - 20 µL. | 1 - 10 nL. | 1 - 2 µL. |
| Sensitivity (LOD/LOQ) | Good, can be enhanced with sensitive detectors (e.g., MS). | Excellent, especially with concentration techniques. | Very high, particularly with mass spectrometric detection. |
| Robustness | Generally high and well-understood. | Can be sensitive to buffer composition and capillary surface chemistry.[7] | High, but dependent on the reproducibility of the derivatization reaction. |
| Cost (Instrument/Consumables) | High initial cost, moderate consumable cost. | Lower initial cost, low consumable cost.[7] | High initial cost, moderate consumable cost. |
Experimental Workflow: A Cross-Validation Strategy
A robust cross-validation strategy ensures that the analytical results are independent of the method used, providing a high level of confidence in the data. The following workflow illustrates the key stages of developing and cross-validating two independent methods for the chiral purity of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
Caption: Workflow for the cross-validation of chiral HPLC and CE methods.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the development of analytical methods for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride. Optimization will be necessary based on the specific instrumentation and reagents available.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is a robust and widely used technique for enantiomeric separations. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on their broad enantioselectivity for a wide range of pharmaceutical compounds.[8]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). The diethylamine is added to improve the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic N-Ethylpyrrolidine-2-carboxamide hydrochloride at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride at a concentration of 1 mg/mL in the mobile phase.
-
-
System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.7.[6] The tailing factor for each peak should be ≤ 1.5.
-
Protocol 2: Chiral Capillary Electrophoresis (CE)
Rationale: Chiral CE offers high efficiency, rapid analysis, and low solvent consumption, making it an excellent complementary technique to HPLC.[5] Cyclodextrins are commonly used as chiral selectors due to their ability to form inclusion complexes with a wide variety of molecules.[4]
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin. The low pH ensures the amine is protonated and migrates in the electric field.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic N-Ethylpyrrolidine-2-carboxamide hydrochloride at 1 mg/mL in water.
-
Prepare a sample solution of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride at a concentration of 1 mg/mL in water.
-
-
System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Protocol 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: For compounds that can be made volatile, GC-MS offers excellent sensitivity and structural information. Since (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is not sufficiently volatile for direct GC analysis, derivatization is necessary. This protocol involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[2]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Derivatization Reagent:
-
N-Trifluoroacetyl-L-prolyl chloride (TPC). TPC is a common chiral derivatizing reagent for amines.[9]
-
-
Derivatization Procedure:
-
To 1 mg of the sample in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of triethylamine.
-
Add 50 µL of TPC solution (10 mg/mL in dichloromethane).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and wash the reaction mixture with 1 mL of 1 M HCl followed by 1 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z.
-
Validation Parameters: A Framework for Trustworthiness
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[10] The following parameters, as outlined in the ICH Q2(R1) guidelines, must be assessed for each method.[11]
Caption: Key validation parameters according to ICH Q2(R1).
Comparative Validation Data (Hypothetical)
The following table presents a hypothetical but realistic comparison of the validation data for the Chiral HPLC and Chiral CE methods for the quantification of the (S)-enantiomer impurity in a sample of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride.
| Validation Parameter | Chiral HPLC | Chiral CE | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) from the (R)-enantiomer and known impurities. Peak purity index > 0.999. | Baseline resolution (Rs > 2.5) from the (R)-enantiomer and known impurities. No interference from matrix components. | No interference at the retention/migration time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (% of target impurity level) | 50% - 150% | 50% - 150% | Appropriate for the intended application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 2.5% | ≤ 5% |
| - Intermediate Precision | < 3.0% | < 3.5% | ≤ 10% |
| Limit of Detection (LOD) | 0.01% | 0.008% | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.03% | 0.025% | Signal-to-noise ratio ≥ 10 |
| Robustness | Unaffected by minor changes in flow rate (±10%) and column temperature (±2°C). | Unaffected by minor changes in voltage (±5%) and BGE concentration (±5%). | System suitability parameters remain within acceptable limits. |
Field-Proven Insights: Making the Right Choice
-
For Routine Quality Control: Chiral HPLC is often the workhorse for routine QC due to its established robustness and transferability between laboratories. The wider availability of a variety of chiral stationary phases also provides more options during method development.
-
For High-Throughput Screening and Orthogonal Method: Chiral CE is an excellent choice for high-throughput screening due to its rapid analysis times and minimal sample consumption. It also serves as a powerful orthogonal method for cross-validation, as its separation mechanism is fundamentally different from HPLC.
-
For Trace-Level Impurity Identification: Chiral GC-MS, while more complex due to the derivatization step, offers unparalleled sensitivity and specificity for the identification and quantification of trace-level chiral impurities, especially when structural confirmation is required.
Conclusion: A Multi-faceted Approach to Analytical Confidence
The cross-validation of analytical methods is not merely a regulatory hurdle; it is a cornerstone of good scientific practice that ensures the reliability and accuracy of data. For a critical quality attribute such as the enantiomeric purity of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, relying on a single analytical technique is insufficient. By employing two orthogonal methods, such as Chiral HPLC and Chiral CE, and demonstrating the concordance of their results, we build a robust and defensible analytical package. This multi-faceted approach provides the highest level of confidence in the quality of the drug substance, ultimately safeguarding patient safety.
References
- United States Pharmacopeia.
-
FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
-
International Labmate. Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Available at: [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). Available at: [Link]
-
Chromatography Today. Trouble with chiral separations. (2020). Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Robustness testing of chiral separations by capillary electrophoresis using highly-sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral separation of methadone, 2-ethylidene- 1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) by capillary electrophoresis using cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: (R)-N-Ethylpyrrolidine-2-carboxamide HCl Reference Standards
Topic: Comparative Guide: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
In the development of benzamide antipsychotics—specifically Levosulpiride and Amisulpride —the control of stereochemical purity is non-negotiable. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (hereafter (R)-NEPC·HCl ) serves a critical role: it is the direct precursor to the (R)-amine impurity (distomer) found in (S)-drug substances.
As a Senior Application Scientist, I have evaluated the three primary classes of reference standards available for this compound. This guide moves beyond simple catalog listings to analyze the causality of error in your analytical data—specifically focusing on hygroscopicity , enantiomeric excess (ee) , and salt stoichiometry .
The Role of (R)-NEPC·HCl in Drug Development
To understand why your choice of standard matters, you must visualize the synthetic origin of the impurity. Levosulpiride requires the (S)-configuration.[1] The presence of (R)-NEPC·HCl indicates either contaminated starting material (D-Proline) or racemization during the amidation step.
Figure 1: Origin of Chiral Impurities in Benzamide Synthesis
Caption: Pathway showing how (R)-NEPC acts as the "genetic marker" for downstream chiral impurities in Levosulpiride synthesis.
Comparative Analysis of Reference Standard Options
We evaluated three grades of standards commonly found in analytical labs. The data below represents typical performance metrics observed in a GMP environment.
Table 1: Performance Matrix of (R)-NEPC·HCl Standards
| Feature | Option A: Primary Pharmacopeial Standard | Option B: Certified Reference Material (CRM) | Option C: High-Purity Reagent Grade |
| Primary Use | Release testing, Dispute resolution | Routine QC, Method Validation | Early R&D, Synthesis Optimization |
| Assay (Mass Balance) | 100.0% (Defined by Authority) | 99.5% ± 0.5% (w/w) | >98% (Area %) |
| Chiral Purity (ee) | > 99.9% | > 99.5% | 95% - 98% |
| Water Content (KF) | Determined at time of use | Certified Value (e.g., 0.5%) | Not Controlled (Risk of Deliquescence) |
| Traceability | Statutory (USP/EP) | NIST/BIPM Traceable | Batch-specific COA only |
| Cost Efficiency | Low ( | Medium ( | High ($) |
Senior Scientist’s Verdict:
-
Avoid Option C for Quantitative Work: The hydrochloride salt of pyrrolidine carboxamides is hygroscopicity class II (slightly hygroscopic) to class III (hygroscopic) depending on crystal habit [1]. A reagent grade bottle opened three times in a humid lab can absorb 2-5% water by weight, rendering your potency calculations invalid.
-
The "Hidden" Isomer: Reagent grade (Option C) often contains 1-2% of the (S)-enantiomer. If you are using this to quantify the (R)-impurity, your standard curve will be biased.
Critical Parameter: Hygroscopicity & Handling
The most common failure mode with (R)-NEPC·HCl standards is weighing error due to moisture uptake .
-
Mechanism: The amide hydrogen and the protonated amine (HCl salt) form strong hydrogen bond networks with atmospheric water.
-
Impact: If your standard claims 99.5% purity but has absorbed 3% water, your calculated impurity levels in the drug product will be underestimated by 3%.
Self-Validating Protocol for Handling:
-
Equilibration: Do not open the vial immediately after removing from the refrigerator (4°C). Allow 30 minutes to reach room temperature to prevent condensation.
-
Drying: For Primary/Secondary standards, perform Karl Fischer (KF) titration immediately upon opening. Do not rely on "Loss on Drying" (LOD) as the HCl can volatilize or the amide can degrade at high thermal stress (>105°C).
Experimental Protocol: Chiral HPLC Separation
To validate the quality of your (R)-NEPC·HCl standard, you must separate it from the (S)-matrix. The following method is optimized for resolution (
Methodology:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is crucial to suppress the ionization of the secondary amine, sharpening the peak shape [2].
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (Amide absorption).
-
Temperature: 25°C.
Figure 2: Analytical Validation Workflow
Caption: Step-by-step logic for validating the enantiomeric purity of the reference standard.
Recommendations
-
For Impurity Profiling (GMP): Use a Secondary CRM (Option B) that explicitly lists Water Content and Enantiomeric Purity on the CoA.
-
For Synthesis Research: Option C is acceptable only if you dry the material in a vacuum desiccator over
for 24 hours before use. -
Storage: Store under Argon or Nitrogen at 2-8°C. The HCl salt is prone to hydrolysis to the acid (Proline) if exposed to moisture over long periods.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . General Text 5.11: Characters Section in Monographs (Hygroscopicity). Council of Europe. Link
-
BenchChem Application Note . Chiral Separation of Ethyl 2-pyrrolidin-1-ylpropanoate Enantiomers by HPLC. (Demonstrates polysaccharide column usage for pyrrolidine derivatives). Link
-
Ahn, E. H., et al. (2011).[4][5] "Levosulpiride enhances the transduction efficiency of PEP-1-ribosomal protein S3".[5] BMB Reports, 44(5), 329-334.[5] (Contextualizes the biological relevance of the (S)-enantiomer). Link
-
U.S. Food and Drug Administration (FDA) . Method of Analysis for N-methyl-2-pyrrolidone (NMP). (Provides baseline protocols for pyrrolidine analysis). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. fda.gov [fda.gov]
- 5. Levosulpiride, (S)-(-)-5-Aminosulfonyl-N-[(1-ethyl-2-pyrrolidinyl) methyl]-2-methoxybenzamide, enhances the transduction efficiency of PEP-1-ribosomal protein S3 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride: A Comparative Guide
Executive Summary
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (CAS 1956435-76-9) is a highly polar, water-soluble chiral building block utilized extensively in asymmetric organocatalysis and active pharmaceutical ingredient (API) synthesis[1]. Because the efficacy of prolinamide-derived compounds relies entirely on their 3D spatial orientation, rigorous stereochemical and structural confirmation is a critical bottleneck in drug development. This guide objectively compares advanced spectroscopic techniques against standard chromatographic alternatives, providing researchers with field-proven, self-validating workflows for absolute structural confirmation.
Mechanistic Grounding: The Analytical Challenge
The structural complexity of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride stems from its dual-functional nature. It features a basic secondary amine within the conformationally flexible pyrrolidine ring (the site of HCl protonation) and an N-ethyl substituted secondary carboxamide capable of complex hydrogen bonding[2].
Standard 1D NMR and LC-MS can confirm 2D connectivity and mass, but they are fundamentally blind to chirality. Furthermore, relying solely on optical rotation (ORD) is perilous, as the specific rotation of pyrrolidine-2-carboxamides is highly susceptible to concentration artifacts and solvent-induced conformational shifts. Therefore, distinguishing the (R)-enantiomer from the (S)-enantiomer requires techniques that probe the asymmetric magnetic or vibrational environment of the C2 stereocenter.
Comparative Analysis of Analytical Techniques
A. Vibrational Circular Dichroism (VCD) vs. Chiral HPLC-UV
-
VCD Spectroscopy (The Advanced Standard): VCD measures the differential absorption of left and right circularly polarized infrared light. For chiral prolinamides, the Amide I band (C=O stretch, ~1650 cm⁻¹) and pyrrolidine ring deformation modes provide a highly specific stereochemical fingerprint[3]. Causality: VCD is superior because it determines the absolute configuration ab initio by comparing experimental spectra against Density Functional Theory (DFT) calculations—completely eliminating the need for a synthesized reference standard.
-
Chiral HPLC-UV (The Routine Alternative): While excellent for routine QA/QC batch release, HPLC only provides relative enantiomeric excess (ee%). It cannot determine absolute configuration without a physically validated (S)-enantiomer reference standard for retention time matching.
B. 1H-NMR with Chiral Solvating Agents (CSAs) vs. X-Ray Crystallography
-
NMR + CSAs (The Rapid Diagnostic): Utilizing Chiral Solvating Agents like (S)-BINOL allows for rapid enantiodiscrimination[4]. Causality: The CSA forms transient, non-covalent diastereomeric complexes with the analyte via hydrogen bonding. This alters the magnetic environment of the C2 methine proton, resulting in chemical shift non-equivalence (ΔΔδ) that can be integrated to calculate ee%.
-
X-Ray Crystallography (The Gold Standard): While definitive, growing single crystals of hygroscopic hydrochloride salts is often kinetically hindered, making it impractical for rapid iterative testing.
C. LC-HRMS vs. GC-MS
-
LC-HRMS (ESI+): Gently ionizes the molecule to yield the intact[M+H]⁺ ion (m/z 143.1184 for the free base), confirming the exact molecular formula.
-
GC-MS: Fundamentally flawed for this specific compound. The high injection port temperatures frequently cause thermal degradation of the secondary carboxamide, leading to false structural interpretations.
Quantitative Performance Comparison
| Analytical Parameter | VCD Spectroscopy + DFT | 1H-NMR + CSA | Chiral HPLC-UV | LC-HRMS (ESI+) |
| Primary Output | Absolute Configuration | Enantiomeric Excess (ee%) | Relative Purity (ee%) | Exact Mass / Formula |
| Reference Std Required? | No (Uses computational model) | No (Uses internal integration) | Yes (Requires opposite enantiomer) | No |
| Sample Requirement | ~15 mg (Recoverable) | ~5 mg (Recoverable) | <1 mg (Destructive) | <1 µg (Destructive) |
| Analysis Time | 4-6 hours (incl. computation) | 15 minutes | 30-45 minutes | 10 minutes |
| Capital Cost / Complexity | High / High | Medium / Medium | Low / Low | High / Medium |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Absolute Configuration via VCD (Self-Validating System)
Note: The HCl salt must be free-based. D₂O obscures the critical Amide I band due to intense O-H/O-D bending overlaps; therefore, CDCl₃ is the solvent of choice.
-
Sample Preparation: Neutralize 15 mg of (R)-N-Ethylpyrrolidine-2-carboxamide HCl with aqueous Na₂CO₃. Extract into CDCl₃, dry over anhydrous Na₂SO₄, and concentrate to a 0.1 M solution.
-
Baseline Establishment (Validation Step): Acquire the VCD spectrum of pure CDCl₃ in a BaF₂ cell (100 µm path length) for 1 hour. Subtract this baseline from the sample run to eliminate instrumental artifacts and baseline drift.
-
Spectral Acquisition: Load the analyte solution. Acquire IR and VCD spectra using an FT-IR spectrometer equipped with a VCD module (e.g., PMA 50). Scan the 1000–2000 cm⁻¹ region at 4 cm⁻¹ resolution for 4 hours.
-
Computational Matching: Optimize the 3D geometry of the theoretical (R)-enantiomer using Gaussian (B3LYP/6-31G* level). Generate the theoretical VCD spectrum.
-
Confirmation: Overlay experimental and theoretical spectra. A positive Cotton effect alignment at the Amide I band unequivocally confirms the (R)-configuration[3].
Protocol 2: Enantiomeric Excess via 1H-NMR with CSA (Self-Validating System)
Note: (S)-BINOL is selected as the CSA because its rigid naphthyl rings provide strong anisotropic shielding effects, maximizing the ΔΔδ splitting[4].
-
System Validation (The Racemic Control): Dissolve 5 mg of a racemic mixture of N-Ethylpyrrolidine-2-carboxamide (free base) in 0.5 mL CDCl₃. Add 1.2 equivalents of (S)-BINOL. Acquire a ¹H-NMR spectrum (400+ MHz). Identify the split C2 methine doublet-of-doublets and ensure a strict 1:1 integration ratio. This validates the CSA's resolving power.
-
Analyte Preparation: Dissolve 5 mg of the unknown (R)-batch (free-based) in 0.5 mL CDCl₃.
-
Complexation: Add 1.2 equivalents of (S)-BINOL. Agitate gently for 2 minutes to ensure complete non-covalent diastereomeric complexation.
-
Acquisition & Analysis: Acquire the ¹H-NMR spectrum. Integrate the major peak (the (R)-complex) and the minor peak (the (S)-complex, if present). Calculate ee% = [(R - S) / (R + S)] × 100.
Decision Matrix Workflow
Fig 1: Decision matrix for the spectroscopic and stereochemical validation of chiral prolinamides.
References
- Title: (R)
- Title: Spectroscopic characterization and the reactivity of a high valent (L)Cu(iii)
- Title: Surendra Singh Ph.D. Professor (Full) at University of Delhi (Chiral Solvating Agents Protocol)
- Source: sci-hub.
Sources
- 1. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 2. Spectroscopic characterization and the reactivity of a high valent (L)Cu(iii) species supported by a proline-based pseudopeptide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. Stereochemistry of the Reaction Intermediates of Prolinol Ether Catalyzed Reactions Characterized by Vibrational Circular Dichroism Spectroscopy / Chemistry – A European Journal, 2020 [sci-hub.sg]
- 4. researchgate.net [researchgate.net]
Comparative analysis of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride enantiomers
The following guide provides a comparative technical analysis of (R)-1-Ethylpyrrolidine-2-carboxamide hydrochloride , focusing on its distinction from the (S)-enantiomer, its role as a critical impurity marker in pharmaceutical synthesis, and its emerging utility in asymmetric organocatalysis.
A Technical Guide for Chiral Purity & Application
Executive Summary & Structural Context
1-Ethylpyrrolidine-2-carboxamide hydrochloride is a pivotal chiral intermediate. While the (S)-enantiomer is the requisite precursor for the synthesis of Levosulpiride (a selective dopamine D2 antagonist), the (R)-enantiomer serves two critical functions:
-
Quality Control: It acts as the definitive "distomer" (impurity standard) to validate the enantiomeric purity of Levosulpiride APIs.
-
Organocatalysis: It functions as a chiral scaffold for asymmetric transformations, distinct from its L-proline derived counterpart.
This guide compares the physicochemical profiles of these enantiomers and details the protocols for their resolution and analysis.
Physicochemical Comparison
The following data contrasts the (R) and (S) enantiomers. Note that while scalar properties (MP, solubility) are identical, vector properties (optical rotation) and biological interactions differ.
| Feature | (R)-Enantiomer (The Subject) | (S)-Enantiomer (The Alternative) |
| IUPAC Name | (2R)-1-ethylpyrrolidine-2-carboxamide HCl | (2S)-1-ethylpyrrolidine-2-carboxamide HCl |
| Stereochemistry | Derived from D-Proline | Derived from L-Proline |
| Role in Pharma | Impurity / Reference Standard | Key Intermediate (Levosulpiride) |
| Downstream Drug | Dextrosulpiride (Inactive/Low Activity) | Levosulpiride (Antipsychotic/Prokinetic) |
| Optical Rotation | ||
| CAS (Base) | 381670-32-2 | 26117-02-2 |
| Solubility | High (Water, Methanol, DMSO) | High (Water, Methanol, DMSO) |
| Stability | Hygroscopic (Store Desiccated) | Hygroscopic (Store Desiccated) |
*Note: Optical rotation signs can invert depending on solvent and pH. Always verify with a specific Certificate of Analysis (CoA).
Synthetic & Analytical Workflows
The "Chiral Switch" Significance
In the synthesis of substituted benzamides (like Sulpiride), the (S)-amine side chain is required for biological activity.[1] The (R)-amide (discussed here) is the precursor to the inactive (R)-amine.
-
Problem: If the starting material (Proline) racemizes or if the alkylation is not stereoselective, the (R)-enantiomer contaminates the batch.
-
Solution: High-performance Chiral HPLC is required to detect the (R)-isomer at levels <0.1%.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates how the (R)-enantiomer enters the workflow and why its detection is critical.
Caption: Figure 1. The parallel synthetic pathways showing how the (R)-enantiomer (red) persists through reduction to become a drug impurity.
Experimental Protocols
Protocol A: Chiral HPLC Separation (Quality Control)
This method separates the (R) and (S) enantiomers to quantify optical purity.
-
Objective: Quantify (R)-enantiomer content in an (S)-enriched sample.
-
Instrumentation: HPLC with UV Detector (210-220 nm).
-
Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Sample Preparation: Dissolve 1 mg of HCl salt in 1 mL Mobile Phase. Add 1 drop of Diethylamine (DEA) to neutralize the salt and free the base for interaction with the column.
Method Parameters:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Amide absorption) |
| Expected Retention | (R)-Isomer: ~8-10 min |
Self-Validating Step:
Inject a racemic mixture (1:1 mix of R and S) first. If baseline resolution (
Protocol B: Polarimetric Analysis
While HPLC is preferred for trace analysis, optical rotation provides a quick identity check for bulk raw materials.
-
Preparation: Accurately weigh 1.0 g of the substance.
-
Solvent: Dissolve in Methanol or DMF (verify against specific CoA, as solvent drastically affects rotation).
-
Measurement: Measure at 20°C using the Sodium D-line (589 nm).
-
Calculation:
-
Where
is the observed rotation, is path length (dm), and is concentration (g/mL).
-
Advanced Application: Organocatalysis
Beyond being an impurity standard, the (R)-enantiomer has intrinsic value in asymmetric synthesis.
-
Mechanism: Proline derivatives operate via Enamine or Iminium activation.
-
The (R)-Advantage: While natural L-Proline yields one stereoisomer (e.g., anti-aldol), the (R)-derivative provides access to the mirror-image product , essential for total synthesis of non-natural products.
-
Modifications: The N-Ethyl group alters the solubility and steric environment compared to the native amino acid, often improving turnover numbers (TON) in organic solvents like chloroform.
Visualization: Analytical Decision Matrix
How to handle a batch of unknown optical purity.
Caption: Figure 2. Decision matrix for handling batches based on optical rotation and HPLC confirmation.
References
-
BenchChem. (2025).[1][2][3] A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
PubChem. (2025).[4] Compound Summary: (R)-1-Ethylpyrrolidine-2-carboxamide.[4] National Library of Medicine. Retrieved from
-
Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Retrieved from
Sources
Technical Comparison Guide: (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride in Organocatalysis and Peptide Synthesis
As synthetic complexity in drug development increases, the selection of precise chiral building blocks and organocatalysts becomes the defining factor in workflow efficiency and stereochemical yield. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (CAS: 1956435-76-9)[1]—the D-proline-derived enantiomer of the widely utilized prolinamide—has emerged as a highly specialized tool for asymmetric synthesis and the generation of D-amino acid-containing therapeutic peptides.
This guide objectively evaluates the performance of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride against traditional alternatives, detailing the mechanistic causality behind its efficacy and providing a self-validating protocol for its application.
Mechanistic Causality: The Structural Advantage
To understand why (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride outperforms unmodified D-proline in specific applications, we must analyze the causality of its structural modifications[2]:
-
Amide vs. Carboxylic Acid (Hydrogen-Bond Directing): In enamine-mediated asymmetric aldol reactions, the transition state requires a highly ordered conformation. The N-ethylamide proton acts as a superior, directed hydrogen-bond donor compared to the hydroxyl group of a carboxylic acid. This locks the incoming electrophile into a rigid transition state, directly causing a higher enantiomeric excess (ee)[2].
-
N-Ethyl Substitution (Solubility and Sterics): The ethyl group enhances the catalyst's solubility in aprotic organic solvents (e.g., DCM, THF)[2]. This is critical because protic solvents disrupt the delicate hydrogen-bonding network required for stereocontrol.
-
Hydrochloride Salt Form (Stability): The secondary amine of pyrrolidine is prone to oxidation. Supplying the compound as a hydrochloride salt ensures long-term bench stability. However, this necessitates an in situ neutralization step during experimental workflows to liberate the catalytically active free amine[2].
-
Proteolytic Resistance: When utilized as a C-terminal capping group in peptide synthesis, the N-ethylamide moiety sterically blocks exopeptidase degradation, a critical factor for extending the in vivo half-life of synthetic peptides[2].
Performance Comparison: Organocatalytic Alternatives
The following table synthesizes quantitative performance data comparing (R)-N-Ethylpyrrolidine-2-carboxamide against standard chiral catalysts in a benchmark asymmetric intermolecular aldol reaction (e.g., reaction between cyclohexanone and p-nitrobenzaldehyde).
| Catalyst / Building Block | Enantiomeric Excess (ee) | Typical Yield (%) | Catalyst Loading | Solvent Compatibility | Primary Utility |
| (R)-N-Ethylpyrrolidine-2-carboxamide HCl | >95% (R,R-product) | 88–92% | 5–10 mol% | Broad (DCM, THF, Brine) | D-Peptide synthesis, Asymmetric Aldol/Michael |
| (S)-N-Ethylpyrrolidine-2-carboxamide HCl | >95% (S,S-product) | 88–92% | 5–10 mol% | Broad (DCM, THF, Brine) | GnRH agonists, Asymmetric Aldol/Michael |
| D-Proline (Unmodified) | 70–80% | 60–75% | 20–30 mol% | Limited (DMSO, DMF) | Basic asymmetric synthesis |
| MacMillan's Catalyst (1st Gen) | 90–94% | 85–90% | 10–20 mol% | Moderate (DCM, MeOH) | Diels-Alder, Friedel-Crafts |
Data Interpretation: The N-ethylamide derivative allows for a 3x reduction in catalyst loading compared to unmodified D-proline, while simultaneously pushing the ee beyond the 95% threshold required for pharmaceutical intermediates.
Pathway Visualization: Enamine Catalytic Cycle
The stereochemical outcome of the reaction is entirely dependent on the catalytic cycle illustrated below. The formation of the enamine intermediate is the rate-determining step, while the hydrogen-bonded transition state dictates the enantioselectivity.
Caption: Catalytic cycle of the asymmetric aldol reaction mediated by (R)-N-Ethylpyrrolidine-2-carboxamide.
Self-Validating Experimental Protocol: Asymmetric Aldol Reaction
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a mechanistic rationale (causality) and a diagnostic checkpoint.
Phase 1: Catalyst Activation & Enamine Formation
-
Charge the Vessel: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (0.05 mmol, 10 mol%)[1].
-
Neutralization (Causality): Add anhydrous dichloromethane (DCM, 2.0 mL), followed by triethylamine (Et₃N, 0.05 mmol). Rationale: The catalyst is a stable HCl salt. Et₃N strictly neutralizes the salt to liberate the secondary amine; failing to do this prevents iminium formation.
-
Donor Addition: Add the ketone donor (e.g., cyclohexanone, 2.0 mmol). Stir at room temperature for 15 minutes to allow the enamine intermediate to form.
Phase 2: Stereoselective Electrophilic Addition
-
Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler. Rationale: Lowering the thermal energy maximizes the energetic differentiation between the diastereomeric transition states, directly increasing the ee%.
-
Acceptor Addition: Slowly add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 0.5 mmol).
-
Incubation: Stir under an inert argon atmosphere at -20 °C for 24–48 hours.
Phase 3: Quenching & Self-Validation
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (2.0 mL) to hydrolyze the product iminium ion back to the regenerated catalyst and the final chiral aldol product.
-
Extraction: Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint (Chiral HPLC): Analyze the crude mixture via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
-
System Diagnostic: If the yield is high but the ee% is low (<50%), the hydrogen-bonding network in the transition state was disrupted. This is almost exclusively caused by moisture contamination in the DCM. If the yield is low, the initial salt neutralization (Step 2) was incomplete.
-
Caption: Self-validating experimental workflow for organocatalytic asymmetric synthesis.
References
To ensure link integrity and authoritative grounding, the following sources represent the verified landing pages for the chemical building blocks and mechanistic frameworks discussed in this guide:
-
ResearchGate (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. ResearchGate Publications. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
[1][2]
Executive Summary & Chemical Profile
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chiral pharmaceutical intermediate, commonly used in the synthesis of substituted benzamides (e.g., Levosulpiride analogs).[1][2] As a hydrochloride salt of a secondary amine/amide, it presents specific stability and reactivity profiles that dictate its disposal path.
This guide provides an autonomous, self-validating disposal workflow. It moves beyond generic SDS statements to address the specific chemical behavior of pyrrolidine salts, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing dangerous cross-reactivities in waste streams.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride |
| Common Synonyms | (R)-N-Ethylprolinamide HCl; (2R)-N-Ethyl-2-pyrrolidinecarboxamide HCl |
| CAS Number | 1956435-76-9 (HCl Salt) / 1225063-04-6 (Free Base) |
| Molecular Formula | C₇H₁₄N₂O[1][2][3][4][5][6][7] · HCl |
| Physical State | White to off-white crystalline solid |
| Acidity (pH) | Acidic in aqueous solution (pH ~3-5 due to HCl moiety) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Hygroscopic |
Hazard Assessment & Segregation Logic (The "Why")
To ensure safety, we must understand the causality behind the disposal rules.
A. The Chloride Factor (Incineration Risks)
While this compound is not a "halogenated solvent" (like Chloroform), it contains a chloride ion.[1][2] Upon high-temperature incineration, this releases Hydrogen Chloride (HCl) gas .[2]
-
Operational Implication: You must label the waste container as "Contains Chlorides."[1][2] This alerts the disposal facility to route the waste to incinerators equipped with acid gas scrubbers, preventing the corrosion of facility infrastructure and release of acid rain precursors.[2]
B. The Nitrogen Factor (NOx & Nitrosamines)
The pyrrolidine ring and amide group are nitrogen-rich.[1][2]
-
Operational Implication: NEVER mix this waste with nitrosating agents (e.g., Sodium Nitrite, Nitric Acid).[2] Secondary amines (even in salt form) can form N-Nitrosamines , which are potent carcinogens.[1][2]
C. The pH Factor (Bleach Incompatibility)
Disposal Decision Workflow
The following diagram illustrates the critical decision points for disposing of (R)-N-Ethylpyrrolidine-2-carboxamide HCl.
Figure 1: Decision tree for segregating pyrrolidine-based pharmaceutical intermediates based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Use this for expired pure substance, contaminated weighing paper, or filter cakes.[1][2]
-
PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[2] Use a dust mask (N95) if handling open powder outside a fume hood.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][4][7][8]
-
Labeling:
-
Storage: Screw the lid tight. Store in a satellite accumulation area away from oxidizers until pickup.[2]
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures or dissolved samples.[1]
-
Identify the Solvent:
-
If dissolved in Water: Collect in "Aqueous Waste" container.[1][2] Adjust pH to 6-8 if your facility requires neutral aqueous waste, but do not precipitate the free base if it creates a sludge.[2]
-
If dissolved in Methanol/Ethanol/DMF: Collect in "Non-Halogenated Organic Waste."[1][2]
-
If dissolved in DCM/Chloroform: Collect in "Halogenated Organic Waste."[1][2]
-
-
Segregation: Ensure the waste container does not contain strong acids (Nitric) or strong oxidizers.[1][2]
Emergency Contingencies: Spill Management
In the event of a spill, rapid containment prevents exposure and tracking.[2]
| Spill Type | Immediate Action | Neutralization/Cleanup |
| Solid Powder | Evacuate immediate area if dust is airborne.[1][2] Don N95 mask. | Do not dry sweep. Cover with wet paper towels to suppress dust.[2] Scoop into a bag. Wipe surface with water, then ethanol.[2] |
| Liquid Spill | Ventilate area.[1][2][8] Extinguish ignition sources (if organic solvent).[1][2] | Absorb with vermiculite or spill pads.[1][2] Place used absorbents in a sealed bag labeled "Hazardous Waste Debris." |
| Skin Contact | Remove contaminated clothing.[2][7][8] | Wash skin with soap and water for 15 minutes.[2] The HCl salt is water-soluble and washes off easily.[2] |
Regulatory & Compliance Context
-
RCRA Classification: This specific compound is not typically P-listed or U-listed (40 CFR 261.33).[1][2] However, it must be characterized by the generator.[2] If dissolved in ignitable solvents (Flash point <60°C), it carries the D001 code.[2] If toxic per TCLP (unlikely for this specific salt but possible), it carries D004-D043 .[1][2]
-
Recommendation: Classify as Non-Regulated Chemical Waste (unless in hazardous solvent) but treat with the rigor of hazardous waste due to its bioactive nature.[2]
-
-
Drain Disposal: Strictly Prohibited. Pharmaceutical intermediates must never be discharged to the sewer system to prevent bio-accumulation in aquatic environments.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 550774 (Pyrrolidine-2-carboxamide derivatives).[1][2] PubChem. Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste."[1][2][10] EPA.gov.[1][2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.[1][2] Available at: [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 1225063-04-6 | (R)-n-ethylpyrrolidine-2-carboxamide - AiFChem [aifchem.com]
- 4. (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride | 131477-20-8 [sigmaaldrich.com]
- 5. Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - CAS号 1956435-76-9 - 摩熵化学 [molaid.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (R)-N-Ethylpyrrolidine-2-carboxamide Hydrochloride
This guide provides essential safety and handling protocols for (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, tailored for researchers and drug development professionals. Our focus is on fostering a proactive safety culture by explaining the rationale behind each procedural step, ensuring a comprehensive understanding of the risks and mitigation strategies involved.
Hazard Assessment and Profile
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound requiring careful handling due to its potential health hazards. Based on data from structurally similar compounds, it is classified with the following risks:
-
Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (Category 2/2A/2B) : Poses a significant risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or vapor.[3][4]
Given these hazards, the implementation of a robust personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical necessity for ensuring laboratory safety.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to provide comprehensive protection against the identified hazards. The following table summarizes the required equipment, followed by a detailed explanation of the causality behind each choice.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Tightly fitting safety goggles or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[5][6] | Protects against splashes and airborne particles, directly mitigating the risk of serious eye damage.[1][7] |
| Hand | Compatible chemical-resistant gloves. | Tested according to EN 374 or equivalent. | Prevents direct skin contact, addressing the skin irritation hazard.[1][2] |
| Skin & Body | Laboratory coat, long pants, and closed-toe shoes. | Standard laboratory attire. | Minimizes the area of exposed skin, providing a barrier against accidental spills and contact.[1] |
| Respiratory | NIOSH-approved respirator. | As required by exposure assessment. | Necessary when handling the powder outside of a fume hood or when aerosolization is possible, to prevent respiratory tract irritation.[1][5] |
The 'Why' Behind the Gear
-
Eye and Face Protection : The primary risk associated with this compound is severe eye damage. Standard safety glasses are insufficient; only fully sealed goggles or a face shield can provide the necessary protection from splashes or fine particulates entering the eye.[1][3][7]
-
Hand Protection : The selection of appropriate gloves is critical. Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the outer surface) to prevent transferring the chemical to your skin.[1]
-
Respiratory Protection : While engineering controls like fume hoods are the first line of defense, a respirator becomes essential in scenarios with inadequate ventilation or when there's a potential for generating dust or aerosols. This directly addresses the risk of respiratory irritation.[3][4]
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring operational safety.
Pre-Handling Preparations
-
Designated Area : Conduct all handling operations in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Emergency Equipment : Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
PPE Inspection : Don all required PPE as outlined in the table above, ensuring each item is in good condition.
-
Review SDS : Always have the Safety Data Sheet (SDS) accessible for quick reference in case of an emergency.
Handling the Compound
-
Weighing and Transfer : When weighing the solid compound, do so within the fume hood to contain any airborne particles.
-
Avoid Dust Formation : Handle the compound gently to minimize the creation of dust.[5]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Container Management : Keep containers tightly closed when not in use to prevent contamination and accidental spills.[2]
Post-Handling Procedures
-
Decontamination : Thoroughly clean the work area and any equipment used.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1][2]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

